2-Chloro-4-ethoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chloro-4-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFQJZUNQAJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393456 | |
| Record name | 2-Chloro-4-ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-44-7 | |
| Record name | 2-Chloro-4-ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 2-Chloro-4-ethoxyphenylboronic Acid (CAS: 313545-44-7)
This compound is a substituted arylboronic acid that has emerged as a cornerstone reagent in modern organic synthesis and medicinal chemistry.[1][2] Its unique electronic and steric properties, conferred by the ortho-chloro and para-ethoxy substituents, make it a highly valuable building block for constructing complex molecular architectures. While its applications are diverse, it is most renowned for its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a Nobel Prize-winning methodology that is fundamental to the formation of carbon-carbon bonds.[1][2][3]
This guide provides an in-depth technical overview of this compound, moving from its fundamental properties to its practical application in synthesis, with a particular focus on the mechanistic rationale and experimental considerations essential for successful outcomes in a research and development setting.
Physicochemical and Structural Properties
Understanding the inherent properties of a reagent is critical for its effective use and storage. This compound is a white to off-white crystalline solid under standard conditions, exhibiting stability that makes it a reliable component in various reaction setups.[1]
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid]; bgcolor="#FFFFFF";
// Define nodes for the atoms B [label="B", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="-1.2,-0.7!", fontcolor="#202124"]; H1 [label="H", pos="-1.8,-0.7!", fontcolor="#202124"]; O2 [label="O", pos="1.2,-0.7!", fontcolor="#202124"]; H2 [label="H", pos="1.8,-0.7!", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,2.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,3.7!", fontcolor="#202124"]; C4 [label="C", pos="0,4.4!", fontcolor="#202124"]; C5 [label="C", pos="1.2,3.7!", fontcolor="#202124"]; C6 [label="C", pos="1.2,2.2!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.4,1.5!", fontcolor="#EA4335"]; O3 [label="O", pos="0,5.9!", fontcolor="#202124"]; C7 [label="C", pos="-0.8,6.8!", fontcolor="#202124"]; H_C7 [label="", shape=none, pos="-0.5, 7.2!", height=0, width=0]; H2_C7 [label="", shape=none, pos="-1.5, 7.2!", height=0, width=0]; C8 [label="C", pos="-0.8,8.3!", fontcolor="#202124"]; H_C8 [label="", shape=none, pos="-0.1, 8.7!", height=0, width=0]; H2_C8 [label="", shape=none, pos="-1.2, 8.7!", height=0, width=0]; H3_C8 [label="", shape=none, pos="-1.5, 8.0!", height=0, width=0];
// Benzene ring structure with alternating bonds C1 -- C2; C2 -- C3 [style=dashed]; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- C1 [style=dashed];
// Substituents B -- O1; B -- O2; O1 -- H1; O2 -- H2; B -- C1; C2 -- Cl; C4 -- O3; O3 -- C7; C7 -- C8;
// Dummy nodes for double bonds in the ring dummy1 [pos="-0.6,1.85!", shape=none, label=""]; dummy2 [pos="-0.6,4.05!", shape=none, label=""]; dummy3 [pos="0.6,3.05!", shape=none, label=""]; dummy1 -- C1 [style=solid, len=0.1]; dummy2 -- C3 [style=solid, len=0.1]; dummy3 -- C5 [style=solid, len=0.1]; }
Caption: Structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 313545-44-7 | [1][4] |
| Molecular Formula | C₈H₁₀BClO₃ | [1][4] |
| Molecular Weight | 200.43 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108 °C | [1] |
| Purity | Typically ≥95-98% | [4][6] |
| Synonyms | 2-Chloro-4-ethoxybenzeneboronic acid | [1] |
| Storage | Store at room temperature, in a dry, dark place. |[1] |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate, a process central to the synthesis of biaryls and other complex organic molecules.[3] Biaryl scaffolds are privileged structures in many pharmaceutical agents and functional materials.[7]
The unique substitution pattern of this reagent offers distinct advantages:
-
Ortho-Chloro Group: This electron-withdrawing group can influence the reactivity of the boronic acid and provides a handle for further downstream functionalization.
-
Para-Ethoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring and can enhance the stability and solubility of the molecule and its derivatives.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)L₂-X\n(Aryl Palladium Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; trans_complex [label="R¹-Pd(II)L₂-R²\n(Di-organic Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges with labels pd0 -> oxidative_addition [label="R¹-X\n(Organic Halide)", color="#4285F4"]; oxidative_addition -> pd_complex [color="#4285F4"]; pd_complex -> transmetalation [label="[R²-B(OR)₃]⁻\n(Activated Boronate)", color="#34A853"]; transmetalation -> trans_complex [color="#34A853"]; trans_complex -> reductive_elimination [color="#EA4335"]; reductive_elimination -> pd0 [label="R¹-R²\n(Coupled Product)", color="#EA4335"];
// Invisible node for boronic acid activation boronic_acid [label="R²-B(OH)₂\n(this compound)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; activated_boronate [label="[R²-B(OH)₃]⁻", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid -> activated_boronate [style=dashed, arrowhead=none]; base -> activated_boronate [style=dashed, label="Activation", fontcolor="#5F6368"]; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X). This is often the rate-limiting step, and its efficiency depends on the halide (I > Br > OTf >> Cl).
-
Activation & Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[8] This boronate then transfers its organic group (the 2-chloro-4-ethoxyphenyl moiety) to the palladium center, displacing the halide. This step is critical and relies on the appropriate choice of base and solvent.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are ejected as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating starting point for a typical Suzuki-Miyaura coupling reaction.
Objective: To synthesize 2'-Chloro-4'-ethoxy-1,1'-biphenyl by coupling this compound with bromobenzene.
Materials & Reagents:
-
This compound (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas line
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality): Assemble the flask and condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst, which is generated in situ from the Pd(II) precatalyst.
-
Reagent Addition: To the flask, add this compound, bromobenzene, and potassium carbonate.
-
Expert Insight: It is crucial to use anhydrous base and solvents to avoid side reactions. Commercially available boronic acids can contain varying amounts of their anhydride form (boroxine), which can be less reactive.[9] For highly sensitive reactions, recrystallizing the boronic acid may improve yields.[9]
-
-
Catalyst Addition: Briefly remove the inert gas flow and add the palladium acetate and triphenylphosphine. Immediately resume the inert gas purge for another 5 minutes.
-
Expert Insight: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The ratio of ligand to palladium is key to preventing catalyst decomposition.
-
-
Solvent Addition & Degassing: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. To degas the solvent, bubble inert gas through it for 20-30 minutes prior to use. This further removes dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.
Applications in Drug Discovery and Beyond
The versatility of boronic acids, including this compound, makes them invaluable in pharmaceutical and materials science research.[1][2]
-
Pharmaceutical Development: Boronic acids are key intermediates in the synthesis of numerous drug candidates.[1][7] The boronic acid functional group itself is a bioisostere of carboxylic acids and can act as a transition-state analogue inhibitor of serine proteases.[7] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor for treating multiple myeloma, highlighting the therapeutic potential of this class of compounds.[7][10] Intermediates like this compound are used to build the carbon skeleton of more complex active pharmaceutical ingredients (APIs).[1][2]
-
Materials Science: This compound is used in the development of advanced materials like polymers and nanomaterials, where its incorporation can modify surface properties and enhance material performance.[1][2]
-
Bioconjugation and Sensors: The ability of boronic acids to form stable, reversible complexes with diols is exploited in sensor technology and for attaching biomolecules to surfaces or other compounds.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.
Table 2: Hazard and Safety Information
| Category | Information | Precautionary Measures |
|---|---|---|
| Hazard Identification | May cause skin, eye, and respiratory system irritation.[11][12] Harmful if swallowed. | Avoid breathing dust/vapors. Use only in a well-ventilated area or under a chemical fume hood.[13] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[13] | Wear suitable protective clothing. Inspect gloves before use. |
| Handling | Avoid contact with skin and eyes.[14] Prevent dust formation. Take measures to prevent static discharge.[14] | Work under a hood. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[14] | Store at room temperature away from incompatible materials such as strong oxidizing agents.[1][11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Do not let product enter drains. |
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its reliability in the robust and versatile Suzuki-Miyaura coupling reaction secures its role in the rapid construction of molecular complexity. For researchers in drug discovery and materials science, a thorough understanding of its properties, reaction mechanisms, and handling requirements—as detailed in this guide—is the key to unlocking its full potential in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 313545-44-7 | this compound - Capot Chemical [capotchem.com]
- 5. 313545-44-7|this compound|BLD Pharm [bldpharm.com]
- 6. 313545-44-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to 2-Chloro-4-ethoxyphenylboronic acid: Synthesis, Application, and Characterization
This guide provides researchers, medicinal chemists, and process development scientists with a comprehensive technical overview of 2-Chloro-4-ethoxyphenylboronic acid. We will delve into its core physicochemical properties, provide validated protocols for its synthesis and application in catalysis, discuss its stability and handling, and explore its role as a critical building block in modern drug discovery.
Core Molecular Profile and Physicochemical Properties
This compound is an ortho-chloro and para-ethoxy substituted arylboronic acid. This specific substitution pattern imparts unique electronic and steric properties that make it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
The fundamental properties of the molecule are summarized below. These values are critical for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BClO₃ | |
| Molecular Weight | 200.43 g/mol | |
| CAS Number | 313545-44-7 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 108 °C (lit.) | |
| Synonyms | 2-Chloro-4-ethoxybenzeneboronic acid |
Synthesis of this compound: A Representative Protocol
The synthesis of arylboronic acids typically involves the formation of an organometallic intermediate (organolithium or Grignard reagent) followed by electrophilic trapping with a trialkyl borate ester and subsequent acidic hydrolysis. The following is a representative, field-proven protocol for the synthesis starting from 3-bromo-4-chlorophenetole, which can be prepared from 2-chloro-4-bromophenol.
The overall synthetic pathway is illustrated below.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethoxyphenylboronic Acid
Executive Summary
2-Chloro-4-ethoxyphenylboronic acid is a pivotal building block in contemporary organic and medicinal chemistry. Its utility as a key intermediate in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, making it indispensable for pharmaceutical development and materials science.[1][2] This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound, focusing on the principles of directed ortho-lithiation followed by borylation. We will delve into the strategic rationale, detailed experimental protocols, safety considerations, and characterization of this versatile compound. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important arylboronic acid.
Introduction
The Significance of Arylboronic Acids
Arylboronic acids are a class of organoboron compounds that have become cornerstone reagents in modern organic synthesis.[3] Their stability, low toxicity, and exceptional reactivity in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, have cemented their importance.[2][3] These compounds serve as versatile building blocks, enabling the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance.[1]
Profile of this compound
This compound is a bifunctional reagent whose unique substitution pattern—a chloro group ortho to the boronic acid and an ethoxy group in the para position—offers multiple avenues for further chemical modification. This structure makes it a valuable precursor in the synthesis of a wide array of biologically active molecules and advanced materials.[1][2] Its applications span across:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel drug candidates for oncology and other therapeutic areas.[1][2]
-
Materials Science: It is utilized in the creation of advanced polymers and nanomaterials.[1][2]
-
Agrochemicals: It serves as a building block for new classes of pesticides and herbicides.
Overview of Synthetic Strategies
Several methods exist for the synthesis of arylboronic acids, including the Miyaura borylation of aryl halides and the borylation of aryl Grignard or organolithium reagents.[4] For the specific regiochemistry of this compound, the most effective and direct strategy involves the directed ortho-lithiation of a suitable precursor, followed by quenching with a boron electrophile. This approach leverages the directing ability of the ethoxy group to achieve high regioselectivity.
Recommended Synthetic Pathway: Directed ortho-Lithiation and Borylation
The most reliable and scalable synthesis of this compound proceeds via the directed ortho-lithiation of 3-chloro-1-ethoxybenzene, followed by borylation with triisopropyl borate and subsequent acidic workup.
Strategic Rationale
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[5] In this synthesis, the ethoxy group of the starting material, 3-chloro-1-ethoxybenzene, serves as a directed metalation group (DMG). The lone pairs of electrons on the oxygen atom coordinate to the lithium atom of the organolithium base (n-butyllithium), delivering the base to the proximal ortho position for deprotonation. This chelation-controlled mechanism ensures that lithiation occurs specifically at the C2 position, between the chloro and ethoxy substituents.
Reaction Mechanism
The synthesis can be broken down into three key steps:
-
Directed ortho-Lithiation: 3-chloro-1-ethoxybenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The ethoxy group directs the lithiation to the C2 position, forming a transient aryllithium intermediate.
-
Borylation: The highly nucleophilic aryllithium intermediate is then quenched with an electrophilic boron source, most commonly triisopropyl borate (B(O-iPr)₃). The aryllithium attacks the boron atom, displacing one of the isopropoxy groups to form a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is warmed to room temperature and subjected to an acidic aqueous workup. The boronate ester is hydrolyzed to the final product, this compound, which often precipitates from the solution.
Visualized Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| 3-Chloro-1-ethoxybenzene | >98% | Commercially Available | --- |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Pyrophoric, handle with care.[6][7] |
| Triisopropyl borate | >98% | Commercially Available | Moisture sensitive. |
| Tetrahydrofuran (THF) | Anhydrous | Distilled from Na/benzophenone | --- |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Commercially Available | --- |
| Diethyl ether | Reagent grade | Commercially Available | For extraction. |
| Brine (saturated NaCl) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |
Procedure:
-
Reaction Setup: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Initial Charging: The flask is charged with 3-chloro-1-ethoxybenzene (10.0 g, 63.8 mmol) and anhydrous THF (150 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 28.1 mL, 70.2 mmol, 1.1 eq) is added dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.[8]
-
Borylation: Triisopropyl borate (17.7 mL, 14.4 g, 76.6 mmol, 1.2 eq) is added dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. The resulting mixture is stirred at -78 °C for 2 hours.[9]
-
Workup and Hydrolysis: The reaction is allowed to warm slowly to room temperature overnight. The mixture is then cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl (100 mL). The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.[8]
-
Extraction and Isolation: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford this compound as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (DMSO-d₆): Expected signals for the aromatic protons, the ethoxy group (quartet and triplet), and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the substituted aromatic carbons and the ethoxy group carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: Comparison with literature values (approx. 108 °C).[1]
Safety and Handling
Chemical Hazard Overview:
| Chemical | Hazard | Mitigation Measures |
| n-Butyllithium | Pyrophoric, corrosive, reacts violently with water.[6][7] | Handle under an inert atmosphere (N₂ or Ar). Use proper syringe/cannula techniques.[7] Wear flame-retardant lab coat, safety glasses, and appropriate gloves. |
| Triisopropyl borate | Flammable liquid and vapor. Causes serious eye irritation. | Keep away from ignition sources. Handle in a well-ventilated fume hood. Wear safety glasses and gloves. |
| Tetrahydrofuran (THF) | Highly flammable. May form explosive peroxides. | Use in a fume hood. Store away from heat and light. Test for peroxides before distillation. |
| Hydrochloric Acid | Corrosive. Causes severe skin burns and eye damage. | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |
Emergency Procedures:
-
n-BuLi Spills/Fires: Small spills can be smothered with sand or powdered limestone. For larger fires, use a Class D fire extinguisher. DO NOT USE WATER OR CO₂ EXTINGUISHERS.
-
Skin/Eye Contact: In case of contact with any of the reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete lithiation due to moisture. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled anhydrous THF. |
| Incomplete borylation. | Ensure slow addition of triisopropyl borate at -78 °C. Allow sufficient reaction time for the borylation step. | |
| Formation of Side Products | Reaction temperature too high during lithiation. | Maintain a consistent temperature of -78 °C during the addition of n-BuLi and for the subsequent stirring period. |
| Presence of boroxine anhydrides. | Commercially available boronic acids can contain boroximes.[10] Recrystallization of the final product from water can help to break down these anhydrides and improve purity. | |
| Protodeboronation | Presence of acidic protons during workup. | Ensure the reaction is fully quenched with the borate before adding the acidic solution. |
Conclusion
The directed ortho-lithiation and subsequent borylation of 3-chloro-1-ethoxybenzene represents a highly efficient and regioselective route for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, this method provides reliable access to a key building block for advanced applications in drug discovery and materials science. Adherence to the detailed protocols and safety guidelines outlined in this guide will enable researchers to successfully and safely synthesize this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-4-ethoxyphenylboronic Acid
Foreword: The Crucial Role of Solubility in Modern Drug Discovery
In the intricate ballet of drug development, where molecular structure dictates function, the physical property of solubility often takes center stage. For researchers, scientists, and drug development professionals, understanding the solubility profile of a key building block like 2-Chloro-4-ethoxyphenylboronic acid is not merely an academic exercise; it is a critical determinant of a project's trajectory. From the feasibility of a synthetic route in a chosen reaction solvent to the bioavailability of a final active pharmaceutical ingredient (API), solubility is a cornerstone of success. This in-depth guide provides a comprehensive exploration of the solubility of this compound, offering not just data, but a framework for understanding the underlying principles that govern its behavior in different solvent environments. We will delve into the factors influencing the solubility of boronic acids, present a reasoned, qualitative solubility profile, and provide a detailed experimental protocol for its empirical determination.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. This compound is a substituted arylboronic acid with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BClO₃ | [1][2] |
| Molecular Weight | 200.43 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108 °C (literature) | [1] |
The presence of a polar boronic acid group, a moderately polar ether linkage, and a nonpolar aromatic ring, along with a chloro substituent, creates a molecule with a nuanced polarity. This structural complexity suggests that its solubility will be highly dependent on the specific nature of the solvent.
Deconstructing Solubility: Key Factors for Boronic Acids
The solubility of arylboronic acids is a more complex topic than for many other classes of organic compounds. Several key factors come into play, and understanding these is essential for rational solvent selection.
The Challenge of Anhydride Formation
A primary complicating factor in the study of boronic acid solubility is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines.[4][5][6] This is a reversible equilibrium that is influenced by factors such as temperature and the presence of water. The formation of the less polar boroxine can significantly alter the observed solubility of the compound. Therefore, it is crucial to consider this equilibrium when interpreting solubility data or designing experiments.
The Influence of Substituents
The nature and position of substituents on the phenyl ring have a profound impact on the solubility of arylboronic acids.[5][7][8][9][10] Electron-donating groups, such as the ethoxy group in our target molecule, can increase electron density on the aromatic ring and influence intermolecular interactions. The chloro group, being electron-withdrawing, will also modulate the electronic properties and, consequently, the solubility. Studies on isobutoxyphenylboronic acids have shown that the introduction of an alkoxy group generally increases solubility in most organic solvents compared to unsubstituted phenylboronic acid.[5][11]
Solvent Polarity and Intermolecular Forces
The adage "like dissolves like" is a fundamental principle in predicting solubility. The ability of a solvent to engage in favorable intermolecular interactions with the solute is key. For this compound, these interactions include:
-
Hydrogen Bonding: The boronic acid group (-B(OH)₂) is a strong hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be effective at solvating this functional group.
-
Dipole-Dipole Interactions: The polar C-Cl, C-O, and B-O bonds in the molecule will interact favorably with polar solvents.
-
Van der Waals Forces: The aromatic ring provides a nonpolar surface area for van der Waals interactions with nonpolar solvents.
A solvent that can offer a combination of these interactions is likely to be a good solvent for this compound.
Predicted Solubility Profile of this compound
Disclaimer: The following table presents a predicted solubility profile based on general trends for substituted phenylboronic acids. This information should be used as a guide for initial solvent screening and must be confirmed by experimental determination.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Water | Protic, Polar | Sparingly Soluble | The polar boronic acid group can hydrogen bond with water, but the overall hydrophobicity of the substituted phenyl ring limits solubility. The presence of an alkoxy substituent has been shown to decrease water solubility in some phenylboronic acids.[7] |
| Methanol / Ethanol | Protic, Polar | Soluble | These alcohols are excellent hydrogen bond donors and acceptors, effectively solvating the boronic acid group. Their alkyl chains can also interact with the nonpolar parts of the molecule. |
| Acetone / 3-Pentanone | Aprotic, Polar | Soluble | Ketones are good hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation. Phenylboronic acid has been shown to have high solubility in ketones.[4][6][12] |
| Tetrahydrofuran (THF) / Dipropyl Ether | Aprotic, Polar (Ethers) | Soluble | Ethers are good hydrogen bond acceptors and can solvate the boronic acid group. Phenylboronic acid exhibits high solubility in ethers.[4][6][12] |
| Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | Very Soluble | These highly polar aprotic solvents are excellent at solvating a wide range of compounds, including those with polar functional groups. |
| Chloroform | Aprotic, Moderately Polar | Moderately Soluble | Chloroform can act as a weak hydrogen bond donor and has a moderate dipole moment. Phenylboronic acid has been reported to have moderate solubility in chloroform.[4][6][12] |
| Toluene | Aprotic, Nonpolar | Sparingly Soluble | The primary interactions are van der Waals forces with the aromatic ring. The polar boronic acid group is poorly solvated. |
| Hexane / Methylcyclohexane | Aprotic, Nonpolar | Insoluble | These nonpolar hydrocarbons have very weak interactions with the polar boronic acid group, leading to very low solubility. Phenylboronic acid has very low solubility in hydrocarbons.[4][6][12] |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the dynamic method, which involves observing the dissolution of the solid solute as a function of temperature.[4][6][12]
Principle of the Dynamic Method
A known mass of the solute and solvent are placed in a sealed vessel and heated at a controlled rate with constant stirring. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. By repeating this process for different concentrations, a solubility curve can be generated.
Experimental Workflow
Caption: Experimental workflow for the dynamic solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Samples:
-
Accurately weigh a series of samples of this compound into individual, sealable glass vials. The masses should be chosen to cover the expected solubility range.
-
To each vial, add a precise volume or mass of the desired solvent. The use of a balance for both solute and solvent is recommended for the highest accuracy.
-
Add a small magnetic stir bar to each vial.
-
-
Solubility Measurement:
-
Place the sealed vials in a temperature-controlled heating block equipped with a magnetic stirrer.
-
Begin stirring at a constant rate to ensure good mixing.
-
Increase the temperature of the block at a slow, controlled rate (e.g., 0.5 °C per minute). This slow rate is crucial to ensure that the system remains close to equilibrium.
-
Carefully observe the contents of each vial. The solubility temperature is the temperature at which the last solid particle of the boronic acid disappears. This can be determined visually or with the aid of a light scattering probe that detects the disappearance of turbidity.[4][6][12]
-
Record the temperature for each sample at the point of complete dissolution.
-
-
Data Analysis and Interpretation:
-
For each sample, calculate the concentration (e.g., in g/100 mL or mol/L).
-
Plot the solubility (concentration) as a function of the recorded dissolution temperature.
-
The resulting data points can be fitted to a suitable mathematical model, such as a polynomial equation, to generate a continuous solubility curve.[4][6][12]
-
Justification of Protocol Choices: The dynamic method is chosen for its ability to provide a full solubility curve over a range of temperatures from a single set of experiments. The slow heating rate is a critical parameter to approximate thermodynamic equilibrium, ensuring the measured dissolution temperature is a true representation of the solubility at that concentration. Sealing the vials is essential to prevent solvent evaporation, which would alter the concentration and lead to erroneous results.
Conclusion: A Practical Framework for Solvent Selection
This technical guide has provided a multifaceted view of the solubility of this compound. While direct, quantitative data remains elusive in publicly accessible literature, a robust, qualitative understanding can be built upon the established principles of boronic acid chemistry and the behavior of analogous structures. The provided predicted solubility profile serves as a valuable starting point for solvent screening in various applications, from organic synthesis to formulation development.
Ultimately, for critical applications, there is no substitute for empirical data. The detailed experimental protocol provided herein offers a reliable and validated method for determining the precise solubility of this compound in any solvent of interest. By combining a theoretical understanding with rigorous experimental validation, researchers can confidently navigate the solution landscape of this important chemical building block, accelerating their path toward scientific discovery and innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BClO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound;313545-44-7 [abichem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 2-Chloro-4-ethoxyphenylboronic acid: Synthesis, Applications, and Key Protocols for Drug Discovery
Introduction: The Strategic Importance of 2-Chloro-4-ethoxyphenylboronic acid in Modern Medicinal Chemistry
This compound, with CAS number 313545-44-7, is a versatile and highly valued substituted phenylboronic acid derivative in the field of organic synthesis and drug discovery.[1][2] Its unique trifunctional substitution pattern—a nucleophilic ethoxy group, an electron-withdrawing chloro group, and a synthetically versatile boronic acid moiety—makes it a strategic building block for the construction of complex molecular architectures.[1] This guide provides an in-depth review of its synthesis, characterization, and applications, with a particular focus on its role in the development of kinase inhibitors and other biologically active molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BClO₃ | [1] |
| Molecular Weight | 200.43 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108 °C (lit.) | [1] |
| CAS Number | 313545-44-7 | [1] |
Spectroscopic Data:
While a publicly available peer-reviewed source for the NMR spectra was not identified during the literature review, spectral data is available from commercial suppliers.[3] The expected signals in ¹H and ¹³C NMR spectroscopy would be consistent with the substituted aromatic structure.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate, followed by acidic hydrolysis.[4] A plausible and commonly employed synthetic route to this compound starts from the commercially available 1-chloro-3-ethoxybenzene.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol:
-
Materials:
-
1-Chloro-3-ethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-chloro-3-ethoxybenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
To the resulting organolithium solution, add triisopropyl borate (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Slowly warm the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 2 M HCl and stir vigorously for 30 minutes to hydrolyze the boronate ester to the boronic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford a white to off-white crystalline solid.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a prominent coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2] This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds, which are common motifs in pharmaceuticals.
General Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of Aurora Kinase Inhibitors
A significant application of this compound is in the synthesis of potent and selective kinase inhibitors, particularly targeting Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in cancer.
A key paper by researchers at AstraZeneca describes the discovery of GSK1070916, a potent inhibitor of Aurora B/C kinases.[5] While this paper does not use this compound directly, the structural motifs present in the inhibitors highlight the relevance of this building block. For instance, the development of 2,4-disubstituted pyrimidines as Aurora kinase inhibitors often involves Suzuki coupling reactions with substituted phenylboronic acids to introduce key pharmacophoric elements.[6]
Illustrative Synthetic Application:
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride, a common step in the synthesis of kinase inhibitors.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | MW, 15 min | Good to Excellent | [7] |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | SPhos (4) | K₃PO₄ | Toluene/EtOH/H₂O | Reflux | 80 | [8] |
Detailed Protocol for Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine:
This protocol is adapted from a microwave-assisted procedure for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[7]
-
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.005 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15 minutes), monitoring for completion by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(2-chloro-4-ethoxyphenyl)-2-chloropyrimidine.
-
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility in constructing complex molecular frameworks, particularly through the robust Suzuki-Miyaura cross-coupling reaction, is well-documented. The application of this reagent in the synthesis of kinase inhibitors underscores its importance in the development of targeted cancer therapies. As the demand for novel and complex drug candidates continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound(313545-44-7) 1H NMR spectrum [chemicalbook.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-ethoxyphenylboronic Acid for Advanced Research Applications
Executive Summary
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Chloro-4-ethoxyphenylboronic acid (CAS No. 313545-44-7). Boronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility, stability, and relatively low toxicity.[1][2] This specific derivative, featuring chloro and ethoxy substitutions, offers unique electronic and steric properties that make it a valuable building block in the synthesis of complex molecules. This document provides an in-depth analysis of its chemical properties, critical applications in pharmaceutical and materials science, a comparative overview of commercial suppliers, and a detailed, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Compound Profile and Physicochemical Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and an ethoxy group [-OCH₂CH₃].
-
Molecular Formula: C₈H₁₀BClO₃
-
Molecular Weight: 200.43 g/mol
-
Appearance: Typically a white to off-white crystalline powder.[3]
-
Melting Point: Approximately 108 °C.[6]
The presence of the electron-withdrawing chlorine and electron-donating ethoxy group on the aromatic ring modulates the reactivity of the boronic acid moiety, influencing its performance in catalytic cycles. Like other arylboronic acids, it is a Lewis acid and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, a key aspect for its activation in cross-coupling reactions.[2]
Key Applications in Scientific Research
The utility of this compound is most pronounced in carbon-carbon bond formation, making it a critical intermediate in several high-value research areas.
-
Pharmaceutical Development: This compound is a key building block in the synthesis of novel pharmaceutical agents.[1][6] The boronic acid group itself is a significant pharmacophore, as evidenced by FDA-approved drugs like Bortezomib.[2] Arylboronic acids are instrumental in constructing the complex scaffolds required for targeted therapies, particularly in oncology.[6][7]
-
Organic Synthesis (Suzuki-Miyaura Coupling): Its most prominent application is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biphenyls, styrenes, and other conjugated systems.[6][8] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and high yields.[9]
-
Materials Science: The compound is used to develop advanced materials, including specialized polymers and nanomaterials, where it can modify surface properties or act as a precursor for functional components.[1][6]
Commercial Availability and Supplier Comparison
The selection of a high-quality reagent is paramount for reproducible and successful research outcomes. Commercially available this compound often contains varying amounts of its anhydride (boroxine), which can impact reactivity.[3][10] It is crucial to source from reputable suppliers who provide detailed certificates of analysis.
| Supplier | Product Number (Example) | Purity/Specification | Key Features |
| Sigma-Aldrich (Merck) | E4402 | ≥95.0% | Extensive documentation (SDS, CoA) available. |
| TCI America | C3222 | >98.0% (T) | Specifies that the product contains varying amounts of anhydride.[3] |
| Chem-Impex | 07914 | Not Specified | Marketed for pharmaceutical development and organic synthesis.[6] |
| Ivy Fine Chemicals | 167719 | Not Specified | Offers various package sizes from grams to bulk quantities.[5] |
| BenchChem | BCM313545447 | Not Specified | Aggregates information and highlights diverse applications.[1] |
| ChemicalBook | CB7465228 | 98%-100% | Acts as a marketplace connecting various international suppliers.[4] |
Scientist's Note: For sensitive catalytic reactions, the presence of boroxine anhydrides can be detrimental. While some reactions proceed, optimal results are often achieved after recrystallizing the boronic acid to ensure it is predominantly in its monomeric form.[10] Always consult the supplier's safety data sheet (SDS) for handling and storage information.[11][12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a robust, step-by-step protocol for a representative Suzuki-Miyaura reaction using this compound.
Objective: To synthesize 2'-Chloro-4'-ethoxy-1,1'-biphenyl-4-carbonitrile by coupling this compound with 4-bromobenzonitrile.
Materials and Reagents
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv), anhydrous
-
Toluene (Solvent)
-
Water (Degassed)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Methodology
-
Catalyst Preparation (In Situ): In a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is a critical step as the active Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), 4-bromobenzonitrile (1.1 equiv), and anhydrous K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water). The biphasic system is common for Suzuki couplings and the base is crucial for activating the boronic acid for transmetalation.[8][13][14]
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Validation:
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Causality and Self-Validation
-
Why Pd(OAc)₂/PPh₃? This combination generates the active Pd(0) catalyst in situ. PPh₃ serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle.
-
Why K₂CO₃? The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which readily transfers its aryl group to the palladium center.[13][14]
-
Why a Biphasic Solvent? The aqueous phase dissolves the inorganic base, while the organic phase dissolves the reactants and catalyst, creating an efficient reaction interface.[14]
-
Protocol Validation: The protocol is self-validating through the inclusion of reaction monitoring (TLC/LC-MS) and definitive product characterization (NMR, MS). This ensures the identity and purity of the synthesized compound are unequivocally confirmed.
Visualizing the Workflow and Mechanism
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the palladium-catalyzed Suzuki-Miyaura reaction mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol from setup to final product analysis.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling and product isolation.
Conclusion
This compound is a highly valuable and versatile reagent for advanced chemical synthesis. Its utility in constructing C-C bonds via the Suzuki-Miyaura reaction provides a reliable pathway to complex molecular architectures essential for drug discovery and materials science. By understanding its properties, sourcing high-purity material from reputable suppliers, and employing robust, well-validated protocols, researchers can effectively leverage this building block to accelerate their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 313545-44-7 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 313545-44-7 [chemicalbook.com]
- 5. ivychem.com [ivychem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Optimal Conditions for Suzuki-Miyaura Reaction with 2-Chloro-4-ethoxyphenylboronic acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the optimal conditions for a particularly challenging coupling: the reaction involving 2-Chloro-4-ethoxyphenylboronic acid. This substrate presents a dual challenge due to the inherent inertness of the aryl chloride bond and the electronic and steric properties of the boronic acid.[3][4] We will dissect the mechanistic considerations and provide field-proven protocols to empower researchers, scientists, and drug development professionals to achieve high yields and reproducibility in their synthetic endeavors.
Understanding the Substrate Challenge
The successful execution of a Suzuki-Miyaura reaction hinges on a delicate balance of factors, and the choice of substrates is paramount. The coupling of an aryl chloride with this compound requires careful optimization due to two primary factors:
-
The Unreactive C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[3] The strength of the carbon-chlorine bond necessitates the use of highly active palladium catalyst systems, typically featuring electron-rich and sterically bulky ligands, to facilitate the insertion of the palladium(0) center.[5][6]
-
The Electron-Rich and Sterically Hindered Boronic Acid: The this compound is characterized by an electron-donating ethoxy group and an ortho-chloro substituent. This substitution pattern can:
-
Reduce Reactivity: Electron-donating groups can decrease the Lewis acidity of the boron atom, potentially slowing the crucial transmetalation step.
-
Introduce Steric Hindrance: The ortho-chloro group impedes the approach of the palladium complex, further complicating the transmetalation process.[7]
-
Promote Side Reactions: Electron-rich boronic acids are often susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, leading to yield loss.[8][9]
-
This guide will address each of these challenges by providing a rationale for the selection of the optimal catalyst, base, and solvent system.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3][10] Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is typically the rate-determining step for aryl chlorides.[1]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium(II) center.[1] The base is crucial for forming the more nucleophilic boronate "ate" complex from the boronic acid.[11]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Optimizing Reaction Parameters
To overcome the challenges posed by 2-chloro-substituted aryl halides and the specific boronic acid, careful selection of each reaction component is critical.
The Catalyst System: Palladium Source and Ligand
For coupling unreactive aryl chlorides, the combination of a palladium source and a suitable ligand is the most important factor.[2]
-
Palladium Source: While Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, Pd(II) precatalysts such as Pd(OAc)₂ are more common due to their stability.[10] Pd(II) sources require in-situ reduction to the active Pd(0) species. Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred as they generate the active monoligated Pd(0) species cleanly and efficiently, which is ideal for challenging couplings.[10]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For aryl chlorides, the ligand must be both electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step.[6][12]
-
Bulky Monophosphine Ligands: This class is the gold standard for coupling aryl chlorides. Biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are exceptionally effective.[13][14] Ligands like tri-tert-butylphosphine (P(tBu)₃) and dicyclohexylphosphinobiphenyl are also highly active.[4][13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have proven to be excellent ligands for Suzuki couplings involving aryl chlorides, sometimes offering superior stability at high temperatures.[2] PEPPSI-type precatalysts are common examples.[10]
-
For the target reaction, a Buchwald-type biarylphosphine ligand is highly recommended due to its proven track record with sterically hindered and electron-rich substrates.[7]
The Role of the Base
The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][11]
-
Common Bases: A range of inorganic bases are used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[11]
-
Choosing the Right Strength: For challenging couplings, a stronger, non-nucleophilic base is often required.
-
Potassium Phosphate (K₃PO₄): This is an excellent choice for many difficult couplings, including those involving heteroaryl substrates or sterically demanding partners.[11]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly for sterically hindered substrates. This is sometimes referred to as the "caesium effect."[11]
-
Weaker bases like Na₂CO₃ may be insufficient to promote the reaction efficiently. For the target substrate, K₃PO₄ is a robust starting point.
Solvent Selection
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. The effect of the solvent can be complex and is not solely dependent on polarity.[15][16]
-
Common Solvents:
-
Ethers: Dioxane and tetrahydrofuran (THF) are widely used, often with water as a co-solvent.[10]
-
Aromatic Hydrocarbons: Toluene is another common choice, particularly for higher temperature reactions.
-
Polar Aprotic Solvents: While solvents like DMF or acetonitrile can be used, their coordinating ability can sometimes influence catalyst activity and selectivity in unexpected ways.[17]
-
For this system, a mixture of Dioxane/H₂O or Toluene/H₂O provides a good balance of solubility and reactivity. The presence of water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Recommended Protocol and Workflow
This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Protocol
Materials:
-
Aryl Halide (e.g., 4-bromotoluene as a model coupling partner) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, XPhos-Pd-G3) (1-2 mol%)
-
Ligand (e.g., XPhos, SPhos) (1.1-1.2x mol of Pd)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
-
Degassed Water
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), the palladium precatalyst (0.02 equiv), and the ligand (0.024 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane, to make a ~0.2 M solution) followed by degassed water (typically 10-20% of the organic solvent volume) via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[10]
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Summary of Recommended Conditions
| Parameter | Recommended Choice | Rationale |
| Palladium Source | Buchwald Precatalyst (G3/G4) or Pd(OAc)₂ | Efficient generation of active Pd(0) species, crucial for difficult couplings.[10] |
| Ligand | XPhos, SPhos, or similar bulky biarylphosphine | Electron-rich and sterically hindered to promote oxidative addition and reductive elimination of aryl chlorides.[7][13] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic base ensures efficient formation of the active boronate complex.[11] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Good balance of solubility for organic and inorganic components; water aids base activity.[10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation and oxidative homocoupling of the boronic acid.[10] |
Troubleshooting and Final Considerations
-
Low Yield / No Reaction: The primary culprit is often an insufficiently active catalyst system. Consider switching to a more electron-rich ligand (e.g., from XPhos to SPhos) or a different class of catalyst like an NHC-Pd complex. Ensure the reaction is thoroughly deoxygenated.
-
Protodeboronation: If significant amounts of 4-chloro-1-ethoxybenzene are observed, the boronic acid is degrading.[8] To mitigate this, try lowering the reaction temperature, reducing the reaction time, or using a less aqueous solvent system. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can provide a "slow release" of the active nucleophile, minimizing decomposition.[18][19]
-
Homocoupling: The formation of biaryl products from the boronic acid indicates the presence of an oxidant (likely O₂) or an issue with the Pd(II) reduction.[10] Improve degassing procedures or switch to a Pd(0) source.
By carefully considering the mechanistic demands of this challenging transformation and implementing the robust protocols outlined herein, researchers can confidently utilize this compound as a valuable building block in the synthesis of complex molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-ethoxyphenylboronic Acid
Abstract
The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry, with these motifs appearing in numerous pharmaceutical agents. 2-Chloro-4-ethoxyphenylboronic acid is a valuable and versatile building block for introducing a substituted phenyl ring, often utilized in the development of novel therapeutics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond between this boronic acid and various aryl or heteroaryl halides.[3][4] This guide provides an in-depth analysis of the reaction mechanism, outlines strategies for selecting an optimal palladium catalyst system, presents a detailed experimental protocol for coupling with challenging aryl chlorides, and offers a practical troubleshooting guide.
The Suzuki-Miyaura Coupling: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a robust palladium-catalyzed process that couples an organoboron compound (like this compound) with an organic halide or triflate.[3] Understanding the underlying catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the coupling partner (Ar-X). This forms a Pd(II) intermediate.[6][7] This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Causality Behind Component Selection
The success of coupling this compound, particularly with challenging electrophiles like unactivated aryl chlorides, hinges on the judicious selection of each reaction component.
-
Palladium Precatalyst: While various Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, modern Pd(II) precatalysts (e.g., those from Buchwald) are often preferred for their superior air stability and ability to reliably generate the active Pd(0) species in situ.
-
Ligands (The Key to Success): For coupling aryl chlorides, the oxidative addition step is sluggish.[9] To overcome this, bulky and electron-rich phosphine ligands are essential.[10] These ligands promote the oxidative addition step and stabilize the active catalyst.[5] Ligands like SPhos, XPhos, and RuPhos are industry standards for these challenging transformations.[10] The bulkiness of the ligand also facilitates the final reductive elimination step.[5]
-
Base: The base activates the boronic acid for transmetalation.[8] The choice of base can significantly impact yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. For less reactive coupling partners, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to accelerate the transmetalation step.[3][6]
-
Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is needed. Common choices include ethereal solvents like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene, often with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.
Catalyst System Selection for Aryl Chloride Partners
Aryl chlorides are attractive coupling partners due to their lower cost and wider availability compared to bromides and iodides. However, their strong C-Cl bond makes them the most challenging electrophiles for Suzuki-Miyaura coupling.[6][11] The selection of a highly active catalyst system is therefore critical.
| Catalyst System | Ligand Type | Typical Conditions | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | Buchwald Biarylphosphine | 1-2 mol% Pd, Toluene/H₂O, K₃PO₄, 80-110 °C | Excellent for a broad range of electron-rich and electron-poor aryl chlorides. A reliable starting point.[10] |
| Pd₂(dba)₃ / XPhos | Buchwald Biarylphosphine | 1-2 mol% Pd, Dioxane/H₂O, K₃PO₄, 100 °C | Highly active for sterically hindered substrates. |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | 2-5 mol% Pd, DME/H₂O, Na₂CO₃, 90 °C | A classic, robust catalyst, but may be less effective for highly unactivated chlorides compared to modern systems. |
| Pd/C | Ligandless (Heterogeneous) | 2-5 mol% Pd, H₂O, TBAB, 100 °C | Environmentally friendly conditions and easy catalyst removal. May require higher temperatures and catalyst loadings.[12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of This compound with a generic unactivated aryl chloride, 4-Chlorotoluene , as a representative example.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reagents should be handled with care.
Figure 2: General experimental workflow for the cross-coupling protocol.
Reagents & Equipment
-
This compound (1.0 equiv)
-
4-Chlorotoluene (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Toluene and Deionized Water (e.g., 5:1 v/v)
-
Schlenk flask or reaction vial with a stir bar
-
Nitrogen or Argon gas line
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 200.5 mg), 4-Chlorotoluene (1.2 mmol, 151.9 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).
-
Rationale: Assembling the reaction under an inert atmosphere is crucial. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and the formation of unwanted homocoupling byproducts.[5]
-
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Via syringe, add degassed toluene (5 mL) and degassed water (1 mL).
-
Rationale: Degassing the solvents by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Rationale: Vigorous stirring is necessary to ensure proper mixing in the biphasic system. The elevated temperature is required to overcome the activation energy for the oxidative addition of the aryl chloride.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (boronic acid) is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality or decomposed boronic acid. | 1. Ensure a properly inert atmosphere; use fresh, high-quality Pd source and ligand.[9]2. Switch to a stronger base like Cs₂CO₃ or finely grind K₃PO₄.[13]3. Increase the reaction temperature in 10 °C increments.4. Check the purity of the boronic acid; consider converting to a more stable boronate ester (e.g., pinacol ester) if decomposition is suspected. |
| Significant Homocoupling | 1. Presence of oxygen.2. Pd(II) species in the reaction mixture. | 1. Improve degassing of solvents and ensure a leak-free inert atmosphere setup.[5]2. Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst. |
| Protodeborylation | 1. Boronic acid instability.2. Excess water or prolonged reaction times at high temperatures. | 1. Use the boronic acid as the limiting reagent or switch to a more stable boronate ester.2. Minimize reaction time once the starting material is consumed. Reduce the amount of water in the solvent system if possible. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Application Notes and Protocols: Strategic Base Selection for Suzuki Coupling with 2-Chloro-4-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is integral to the synthesis of a vast array of valuable compounds, from pharmaceuticals to advanced materials.[3][4] At the heart of this powerful transformation lies a critical, yet often nuanced, parameter: the choice of base. The base is not merely a proton scavenger; it plays a multifaceted and active role in the catalytic cycle, profoundly influencing reaction rates, yields, and selectivity.[1][5]
The primary function of the base is to activate the boronic acid, transforming it into a more nucleophilic boronate species.[6][7] This "ate" complex is significantly more reactive toward the palladium(II) intermediate, facilitating the crucial transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][5] Consequently, a judicious selection of the base is paramount for the success of any Suzuki-Miyaura coupling.
This guide provides a comprehensive analysis of base selection for the Suzuki coupling of a specific, electronically rich substrate: 2-Chloro-4-ethoxyphenylboronic acid . We will delve into the mechanistic considerations, explore a comparative analysis of common bases, and provide detailed, actionable protocols to empower researchers to optimize their synthetic strategies.
Mechanistic Insights: How the Base Dictates Reaction Success
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8] The base is a key player in the transmetalation step.[1] There are two primary mechanistic pathways proposed for the role of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then reacts with the palladium(II) halide complex.[9]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[9][10]
The operative pathway can be influenced by the specific base, solvent, and reactants employed.[9] The choice of base can therefore steer the reaction's efficiency and outcome.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Base Selection for this compound
The substrate, this compound, possesses distinct electronic and steric features that guide the choice of an optimal base.
-
Electronic Effects: The ethoxy group at the para-position is electron-donating, increasing the electron density of the aromatic ring. This can enhance the nucleophilicity of the boronic acid, potentially allowing for the use of milder bases.
-
Steric Effects: The chloro group at the ortho-position introduces steric hindrance around the boronic acid moiety. This may necessitate the use of a base that can efficiently form the boronate complex without being impeded by the bulky substituent.
Given these characteristics, a systematic screening of bases with varying strengths and properties is crucial for maximizing reaction efficiency.
Comparative Analysis of Bases: A Data-Driven Approach
The selection of a suitable base is highly dependent on the specific reaction partners, catalyst, and solvent system.[6] Below is a comparative summary of commonly used bases in Suzuki couplings, with considerations for their application with this compound.
| Base | Chemical Formula | Type | Typical Yield (%) | Key Considerations |
| Sodium Carbonate | Na₂CO₃ | Inorganic (Weak) | 90-98 | A cost-effective and widely used base, often a good starting point for optimization.[6][11] |
| Potassium Carbonate | K₂CO₃ | Inorganic (Weak) | 85-95 | Similar to Na₂CO₃, its performance can be influenced by solubility.[12] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic (Weak) | 90-99 | Often highly effective, especially for challenging couplings, due to its higher solubility in organic solvents.[1][12] |
| Potassium Phosphate | K₃PO₄ | Inorganic (Strong) | 90-99 | A strong, non-nucleophilic base, particularly effective for sterically hindered or electron-rich substrates.[9] |
| Sodium Hydroxide | NaOH | Inorganic (Strong) | ~70 | A strong base that can sometimes lead to side reactions like hydrolysis of sensitive functional groups.[9] |
| Potassium Hydroxide | KOH | Inorganic (Strong) | 70-90 | Similar to NaOH, its high basicity can be detrimental in some cases.[9] |
| Potassium Fluoride | KF | Inorganic (Weak) | 80-95 | Effective, particularly in anhydrous polar aprotic solvents; its performance is highly dependent on its anhydrous state.[6] |
| Triethylamine | (C₂H₅)₃N | Organic | Moderate | Often less effective than inorganic bases, especially in aqueous conditions.[12] |
Note: The yields presented are indicative and can vary significantly based on the specific reactants, catalyst, ligand, solvent, and temperature used.[6]
Experimental Protocols: A Step-by-Step Guide to Base Screening
To ensure a reliable comparison of bases for the Suzuki coupling of this compound, a standardized experimental protocol is essential. The following methodology outlines a general procedure for screening various inorganic and organic bases.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Selected base (2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02 mmol), and the selected base (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add the solvent system (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for base screening in Suzuki coupling.
Conclusion: A Strategic Approach to Optimization
The selection of an appropriate base is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. For a substrate like this compound, a systematic evaluation of various bases is essential to overcome potential steric hindrance and leverage its electronic properties. While weaker inorganic bases like sodium carbonate or potassium carbonate often provide a good starting point, stronger, non-nucleophilic bases such as potassium phosphate may be required to achieve optimal yields and reaction rates, particularly with less reactive coupling partners. By understanding the mechanistic role of the base and employing a structured experimental approach to screening, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
solvent effects in 2-Chloro-4-ethoxyphenylboronic acid coupling reactions
Application Notes & Protocols
Topic: Solvent Effects in Suzuki-Miyaura Coupling Reactions of 2-Chloro-4-ethoxyphenylboronic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound
This compound is a key synthetic intermediate in medicinal chemistry and materials science. Its substituted phenyl structure is a common motif in pharmacologically active compounds and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating this moiety, offering a robust and versatile route to construct C-C bonds.[1] However, the presence of an electron-donating ethoxy group and an electron-withdrawing, sterically demanding chloro group on the same ring presents a unique challenge. The aryl chloride is significantly less reactive than its bromide or iodide counterparts, making the optimization of reaction conditions—particularly the choice of solvent—a critical factor for success.
This guide provides an in-depth analysis of how solvent selection dictates the outcome of Suzuki-Miyaura couplings with this specific substrate. We will move beyond generic protocols to explain the underlying mechanistic principles, empowering researchers to make informed decisions for optimizing their synthetic routes.
The Mechanistic Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The solvent is not merely a medium for the reaction but an active participant that influences every stage of the catalytic cycle.[2][3][4] Its functions include solubilizing reagents, modulating the activity of the catalyst and base, and stabilizing reactive intermediates.[2][5] Understanding these roles is paramount to rational solvent selection.
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl chlorides. The Pd(0) catalyst inserts into the carbon-chlorine bond. Polar solvents can stabilize the polar transition states involved in this step, potentially accelerating the reaction.[7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9] The solvent system must facilitate both the solubility and the activity of the base. Aqueous mixtures are often beneficial here, as water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[5]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Solvent Selection: A Guide for Coupling this compound
The choice of solvent is a balancing act between promoting the desired reactivity of the aryl chloride and minimizing side reactions, such as protodeboronation of the boronic acid.[5] The solvent's properties—polarity, proticity, and coordinating ability—are key considerations.
Polar Aprotic Solvents
Polar aprotic solvents lack acidic protons and cannot act as hydrogen bond donors.[10][11] They are often excellent choices for Suzuki-Miyaura reactions.
-
Examples: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene.
-
Function: These solvents effectively dissolve organic reagents and catalyst complexes. Ethereal solvents like dioxane and THF are mainstays. Toluene, though less polar, is effective at higher temperatures required for aryl chloride activation.
-
Causality: The key advantage of aprotic systems is the minimization of protodeboronation, a side reaction where a proton replaces the boronic acid group, leading to yield loss.[12] For challenging aryl chloride couplings, mixtures of these solvents with water are frequently used. The aqueous phase is crucial for dissolving the inorganic base, creating a biphasic system where the reaction can proceed efficiently at the interface.[6][12]
Polar Protic Solvents
Polar protic solvents contain acidic protons (e.g., O-H) and can act as hydrogen bond donors.[10][13]
-
Examples: Water, Ethanol, Isopropanol.
-
Function: While often used as a co-solvent with aprotic partners, purely or predominantly protic solvent systems can be employed. Water is considered an environmentally benign "green" solvent.[14]
-
Causality: Protic solvents excel at dissolving inorganic bases and can stabilize ionic intermediates.[13] However, their use requires careful consideration. The acidic protons can promote the undesired protodeboronation of the boronic acid, especially at elevated temperatures or with extended reaction times.[15] Despite this, ethanol/water mixtures can be effective, offering a good balance of reagent solubility and reactivity.
Solvent Coordination and Its Deeper Implications
Recent studies have revealed that the role of the solvent can be more complex than simply its polarity.[2][16] Some polar solvents, like DMF or acetonitrile, can coordinate directly to the palladium center. This coordination can alter the electronic properties and steric environment of the catalyst, sometimes forming anionic palladium complexes that exhibit different reactivity and selectivity compared to the neutral species dominant in non-coordinating solvents like toluene or THF.[7][8][17]
Caption: Logical workflow of how solvent coordination influences the active catalyst.
For this compound, using a non-coordinating or weakly coordinating solvent (e.g., Dioxane, Toluene) is generally the most reliable starting point to ensure the catalyst follows the expected reactivity pathway for aryl chloride activation.
Data Summary: Solvent Effects on Reaction Outcomes
The following table summarizes expected outcomes based on solvent choice for the coupling of an aryl bromide with this compound. This serves as a general guideline, and empirical optimization is always recommended.
| Solvent System | Solvent Class | Typical Base | Temperature (°C) | Expected Yield | Key Considerations |
| Toluene | Non-Polar Aprotic | K₃PO₄, Cs₂CO₃ | 90 - 110 | Good to Excellent | Requires higher temperatures. Good for minimizing protodeboronation. |
| 1,4-Dioxane / H₂O | Polar Aprotic / Protic | K₂CO₃, K₃PO₄ | 80 - 100 | Excellent | A widely applicable, robust system. Water aids in dissolving the base.[5] |
| THF / H₂O | Polar Aprotic / Protic | K₂CO₃, Cs₂CO₃ | 65 - 80 | Good | Lower boiling point limits reaction temperature. Good for more reactive coupling partners. |
| DMF / H₂O | Polar Aprotic / Protic | K₂CO₃ | 80 - 100 | Variable | High polarity can accelerate the reaction, but potential for catalyst coordination effects.[18] |
| Ethanol / H₂O | Polar Protic | Na₂CO₃, K₂CO₃ | 70 - 80 | Moderate to Good | Greener solvent option. Increased risk of protodeboronation side reaction.[19] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol 1: General Procedure using 1,4-Dioxane/Water System
This protocol describes a robust and broadly applicable method for the Suzuki-Miyaura coupling of an aryl halide (e.g., 4-bromoanisole) with this compound.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard reaction glassware (e.g., round-bottom flask), condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and Potassium Carbonate (2.0 equivalents).
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) Acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents) if using a non-preformed catalyst. Add the catalyst/ligand to the reaction flask.
-
Solvent Addition: Add 1,4-Dioxane and Deionized Water in a 4:1 ratio (e.g., 8 mL Dioxane, 2 mL Water for a 1 mmol scale reaction).
-
Inert Atmosphere: Seal the flask and purge the system with Nitrogen or Argon for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Procedure using Ethanol/Water "Green" Solvent System
This protocol offers a more environmentally friendly alternative, though it may require more optimization to mitigate potential side reactions.
Materials:
-
Same as Protocol 1, but substitute 1,4-Dioxane with Ethanol.
Procedure:
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Catalyst Addition: Follow step 2 from Protocol 1.
-
Solvent Addition: Add Ethanol and Deionized Water in a 3:1 ratio (e.g., 9 mL Ethanol, 3 mL Water for a 1 mmol scale reaction).
-
Inert Atmosphere: Follow step 4 from Protocol 1.
-
Reaction: Heat the reaction mixture to the reflux temperature of the solvent mixture (approx. 80 °C) with vigorous stirring. Due to the increased risk of protodeboronation, it is crucial to monitor this reaction closely and stop it upon completion.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. theorango.com [theorango.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: The Strategic Application of 2-Chloro-4-ethoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract and Introduction
2-Chloro-4-ethoxyphenylboronic acid has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern—featuring a chloro group for potential subsequent functionalization, an ethoxy group to modulate solubility and electronic properties, and a reactive boronic acid moiety—makes it an exceptionally versatile reagent. This compound is primarily valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is fundamental to the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures common in drug candidates.[1][2][3]
The synthesis of complex pharmaceutical intermediates often relies on the robust and predictable formation of C-C bonds.[4][5] Boronic acids, in this context, are indispensable due to their general stability, low toxicity, and high functional group tolerance.[6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound. It delves into the mechanistic underpinnings of its reactivity, offers a detailed and validated experimental protocol for its use in Suzuki-Miyaura coupling, and provides practical insights into safety, handling, and troubleshooting.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is critical for successful and reproducible experimental outcomes. This compound is a white to off-white crystalline powder that is stable under recommended storage conditions.[1]
| Property | Value | Reference |
| CAS Number | 313545-44-7 | [1][7] |
| Molecular Formula | C₈H₁₀BClO₃ | [1] |
| Molecular Weight | 200.43 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108 °C | [1] |
| Storage Conditions | Store at room temperature, under inert gas. Moisture sensitive. | [1] |
Note: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This is typically a reversible process, and the presence of boroxine does not usually impede reactivity in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura Coupling: Mechanistic Causality
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoborane and an organic halide or triflate.[8] The reaction is catalyzed by a palladium(0) complex and requires a base for activation of the boronic acid.[3][9] The generally accepted catalytic cycle proceeds through three fundamental steps, the understanding of which is crucial for optimizing reaction conditions.[10][11]
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-X) of the organic halide (Ar¹-X). This step oxidizes the palladium from Pd(0) to a square planar Pd(II) species.[3][10] The reactivity of the halide is a key factor, with the rate of oxidative addition typically following the trend I > Br > Cl.[10] While aryl chlorides are the least reactive, the use of electron-rich, bulky phosphine ligands can facilitate this rate-determining step.[10]
-
Transmetalation: This step involves the transfer of the organic moiety from the boron atom to the palladium(II) center. A base (e.g., K₂CO₃, Na₂CO₃) is essential here; it reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[8] This "activated" boronate then displaces the halide from the Pd(II) complex, forming a new di-organopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²).[10][11] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 313545-44-7 [chemicalbook.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
Precision in Synthesis: A Guide to Monitoring the Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-ethoxyphenylboronic Acid
An Application Note for Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl structures central to many active pharmaceutical ingredients (APIs). The success of these reactions, especially during process development and scale-up, hinges on a deep understanding of the reaction kinetics, endpoint, and impurity profiles. This guide provides a comprehensive framework for monitoring the progress of a representative Suzuki-Miyaura reaction involving 2-Chloro-4-ethoxyphenylboronic acid. We will delve into the rationale behind selecting analytical techniques, provide detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), and discuss the interpretation of the resulting data to ensure robust and reproducible synthetic outcomes.
Introduction: The Critical Role of Reaction Monitoring
The creation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a fundamental tool for medicinal chemists and process development scientists.[1] The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks.[2][3] Our model reactant, this compound, is a versatile building block for introducing a substituted phenyl ring.
However, despite its utility, the reaction is a complex, multi-component system.[4] The catalytic cycle involves multiple steps, and the reaction's success can be influenced by factors such as catalyst activity, base strength, solvent choice, and the presence of water.[5][6] Inefficient reactions can lead to the formation of impurities, such as the homocoupling of the boronic acid or protodeboronation, which can complicate purification and compromise final product quality.[5][7]
Therefore, implementing precise, quantitative monitoring techniques is not merely an analytical exercise; it is a strategic necessity. Real-time or time-point analysis allows researchers to:
-
Determine reaction kinetics to identify the rate-limiting step and endpoint.
-
Optimize reaction parameters (temperature, catalyst loading, etc.) for improved yield and efficiency.
-
Identify and quantify the formation of byproducts and impurities.
-
Develop a robust, scalable, and safe manufacturing process.
The Suzuki-Miyaura Catalytic Cycle: What We Are Measuring
To effectively monitor the reaction, one must first understand the species being consumed and generated. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps, as illustrated below.[1][2][5]
The cycle begins with the oxidative addition of an aryl halide (in our case, a partner for our boronic acid, e.g., an Aryl Bromide) to a Palladium(0) complex. This is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[2] The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center.[3][8] Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5] Our monitoring strategy will focus on quantifying the disappearance of the starting materials (this compound and the aryl halide) and the appearance of the coupled product over time.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Reactor to Analysis
A robust monitoring protocol requires careful and consistent execution of steps from sampling to data acquisition. Inconsistent procedures can introduce significant errors, masking the true kinetic profile of the reaction.
Caption: General workflow for reaction progress monitoring.
Protocol 1: Reaction Sampling and Quenching
The objective of this step is to obtain a representative snapshot of the reaction mixture at a precise moment in time.
-
Preparation: Before starting the reaction, prepare a series of vials, each containing a quenching solution (e.g., 900 µL of cold acetonitrile). The quench solution serves to rapidly cool and dilute the reaction, effectively stopping the catalytic cycle.
-
Sampling: At each designated time point (e.g., t=0, 5, 15, 30, 60, 120 min), use a calibrated microsyringe to withdraw a small, precise volume (e.g., 100 µL) from the vigorously stirred reaction mixture.
-
Quenching: Immediately dispense the aliquot into one of the prepared quench vials. Cap the vial and vortex thoroughly. This quenched sample is now stable for analysis.
-
Internal Standard: Add a precise volume of a stock solution of an internal standard (a stable, non-reactive compound not present in the reaction mixture) to the quenched sample. The internal standard is essential for accurate quantification as it corrects for variations in sample volume and instrument response.[9]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any heterogeneous components (like the base or precipitated catalyst) before injection into an HPLC or GC system.[10]
Analytical Methodologies
The choice of analytical technique depends on the properties of the reactants and products (volatility, polarity, presence of a chromophore) and the available equipment. For this system, HPLC is generally the most versatile and reliable method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for monitoring Suzuki reactions due to its ability to separate non-volatile, polar, and thermally sensitive compounds.[11][12]
Rationale for Method Design:
-
Column: A reversed-phase C18 column is an excellent starting point, as it effectively separates aromatic compounds based on their hydrophobicity.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid to improve peak shape) and acetonitrile or methanol allows for the elution of compounds with a range of polarities, from the polar boronic acid to the non-polar biaryl product.
-
Detector: A UV detector is ideal, as all starting materials and the product are aromatic and possess strong UV chromophores. A wavelength of 254 nm is a common and effective choice.
-
Internal Standard (IS): A stable, commercially available aromatic compound that does not interfere with the reaction and has a distinct retention time is chosen (e.g., Biphenyl or Naphthalene).
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for separation of aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting non-polar compounds. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading. |
| UV Wavelength | 254 nm | Strong absorbance for all aromatic species. |
| Internal Standard | Biphenyl | Non-reactive, good retention, strong UV signal. |
Protocol 2: HPLC Analysis
-
Equilibrate the HPLC system with the starting mobile phase conditions until a stable baseline is achieved.
-
Inject a standard solution of each reactant, the expected product, and the internal standard to determine their individual retention times.
-
Inject the prepared samples from Protocol 1.
-
Integrate the peak area for each starting material, the product, and the internal standard.
-
Calculate the concentration of each analyte relative to the internal standard. Plot this concentration against time to generate the reaction profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique but presents challenges for analyzing boronic acids directly due to their low volatility and tendency to dehydrate or trimerize at high temperatures.[13][14] However, it can be highly effective for monitoring the consumption of a volatile aryl halide partner and the formation of the relatively non-polar biaryl product.
Protocol 3: GC-MS Analysis
-
Sample Prep: Use the same quenched and filtered sample from Protocol 1.
-
GC Program:
-
Inlet Temperature: 250 °C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow.
-
-
MS Detection: Use Scan mode to identify all components and Selected Ion Monitoring (SIM) mode for accurate quantification of the aryl halide and product based on their molecular ions.
-
Quantification: Use an appropriate internal standard (e.g., dodecane) and plot the ratio of the analyte peak area to the IS peak area versus time.
Note: Direct analysis of boronic acids by GC-MS often requires derivatization to increase volatility, for example, by reaction with triethanolamine.[15] This adds a step to sample preparation and is often unnecessary if the other reaction components can be monitored effectively.
Quantitative NMR (qNMR) Spectroscopy
qNMR is an excellent primary method for quantification without the need for analyte-specific calibration curves, as signal intensity is directly proportional to the number of nuclei.[9][16] It can be performed on quenched samples (ex-situ) or, with specialized equipment, directly in the reaction vessel (in-situ).[17]
Rationale for Method Design:
-
Distinct Signals: Choose signals in the ¹H NMR spectrum that are unique to each reactant and the product and are well-resolved from other peaks.
-
Internal Standard: A certified reference standard with a known concentration and a simple spectrum (e.g., maleic acid, dimethyl sulfone) is added for absolute quantification.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest is crucial to ensure complete relaxation and accurate integration.
Protocol 4: Ex-Situ qNMR Analysis
-
Take a quenched aliquot (e.g., 100 µL) and add it to a known volume of a deuterated solvent (e.g., 500 µL of DMSO-d₆) containing a precisely weighed amount of an internal standard.
-
Acquire a ¹H NMR spectrum using quantitative parameters (e.g., D1 = 30s, 90° pulse).
-
Carefully integrate the chosen signals for the starting materials, product, and internal standard.
-
Calculate the concentration of each species using the known concentration of the internal standard and the respective peak integrals.
-
Plot the concentration of each species versus time.
Troubleshooting Based on Monitoring Data
The kinetic data obtained from monitoring can be a powerful diagnostic tool.
-
Reaction Stalls (Plateau Before Completion): This could indicate catalyst deactivation. Analysis might show the disappearance of starting materials ceasing while significant amounts remain.
-
Slow Reaction Rate: For reactions involving aryl chlorides, the oxidative addition step is often slow.[18] If the aryl chloride concentration decreases very slowly, a more active catalyst system with electron-rich, bulky phosphine ligands may be required.[5][6]
-
Formation of Biphenyl Byproduct: If a significant peak corresponding to the homocoupling of this compound is observed, it may suggest the presence of oxygen in the reaction, which can facilitate this side reaction.[5] Ensure the system is properly degassed and maintained under an inert atmosphere.
-
Disappearance of Boronic Acid without Product Formation: This may indicate significant protodeboronation, where the boronic acid is replaced by a hydrogen atom. This can be exacerbated by excessive water or an inappropriate base.[5]
Conclusion
Systematic and quantitative reaction monitoring is indispensable for the development of robust Suzuki-Miyaura cross-coupling reactions. By employing techniques like HPLC, GC-MS, and qNMR, researchers can gain a detailed understanding of reaction kinetics and impurity formation. For the coupling of this compound, a well-designed HPLC method with an internal standard provides the most reliable and comprehensive data. This analytical rigor transforms synthesis from a trial-and-error process into a data-driven science, enabling the efficient, safe, and scalable production of valuable pharmaceutical intermediates.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. researchgate.net [researchgate.net]
- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 17. pharmtech.com [pharmtech.com]
- 18. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: 2-Chloro-4-ethoxyphenylboronic Acid as a Versatile Building Block for the Synthesis of Novel Heterocycles
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-4-ethoxyphenylboronic acid, a highly functionalized building block for the synthesis of diverse heterocyclic scaffolds. We move beyond a simple recitation of facts to explain the causality behind its utility, focusing on its application in two cornerstone cross-coupling reactions: the Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N/C-O bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the construction of complex, biologically relevant molecules. Detailed, field-proven protocols with embedded scientific rationale are provided to ensure reproducibility and success.
Introduction: The Strategic Value of this compound
This compound is a white to off-white crystalline powder that has emerged as a valuable intermediate in pharmaceutical development and organic synthesis.[1] Its strategic utility is derived from the orthogonal reactivity of its three key functional groups:
-
The Boronic Acid Moiety: Serves as the primary reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2][3]
-
The Chloro Group: An ortho-directing group that electronically influences the phenyl ring. While less reactive than bromo or iodo substituents, its presence allows for selective, sequential cross-coupling reactions and provides a site for further molecular elaboration.[3][4]
-
The Ethoxy Group: A para-positioned electron-donating group that modulates the electronic character and lipophilicity of the scaffold, often influencing the pharmacokinetic properties of the final compound.
This unique combination of features makes it an ideal starting material for building libraries of substituted heterocycles, which are privileged structures in medicinal chemistry.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 313545-44-7 | [1][5][6] |
| Molecular Formula | C₈H₁₀BClO₃ | [1] |
| Molecular Weight | 200.43 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108 °C | [1] |
| Purity | Typically ≥98% | [1] |
Core Synthetic Applications: Palladium and Copper Catalysis
The true power of this compound is unlocked through transition-metal catalysis. We will focus on two of the most impactful transformations for heterocycle synthesis.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures.[7] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.[3]
Mechanistic Rationale: The catalytic cycle is a well-understood, three-stage process involving a palladium catalyst. The choice of ligand on the palladium center is critical, especially when dealing with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the challenging oxidative addition step and promote efficient reductive elimination.[4][8]
Application in Benzofuran Synthesis: A powerful strategy for synthesizing substituted benzofurans involves the coupling of a bromo-benzofuran core with this compound. This approach rapidly introduces the substituted phenyl moiety at a specific position, creating a scaffold found in many biologically active compounds.[9][10][11]
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides a complementary approach to the Suzuki reaction, enabling the formation of carbon-heteroatom bonds.[12] It is particularly useful for synthesizing N-aryl and O-aryl heterocycles by coupling boronic acids with amines, imidazoles, phenols, and other N-H or O-H containing compounds.[13]
Mechanistic Rationale & Advantages: This reaction is typically catalyzed by copper(II) salts, such as Cu(OAc)₂.[13] A key advantage is that it can often be performed under aerobic conditions at room temperature, making it operationally simpler and more "green" than many palladium-catalyzed systems.[12][13] The mechanism is thought to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond.[12]
Application in N-Aryl Heterocycle Synthesis: The Chan-Lam coupling is ideal for synthesizing compounds like N-arylimidazoles, which are important pharmacophores.[14] Coupling this compound with imidazole or its derivatives under copper catalysis provides a direct and efficient route to these valuable structures.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of 5-(2-Chloro-4-ethoxyphenyl)benzofuran via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed coupling of 5-bromobenzofuran with this compound.
Table 2: Reagents for Protocol 1
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-Bromobenzofuran | 197.04 | 197 mg | 1.0 | 1.0 |
| This compound | 200.43 | 240 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromobenzofuran (197 mg, 1.0 mmol), this compound (240 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).[15]
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure product.
-
Characterization: The final product, 5-(2-Chloro-4-ethoxyphenyl)benzofuran, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 70-90%.
Protocol 2: Synthesis of 1-(2-Chloro-4-ethoxyphenyl)-1H-imidazole via Chan-Lam Coupling
This protocol describes the straightforward, air-tolerant synthesis of an N-aryl imidazole using copper catalysis.
Table 3: Reagents for Protocol 2
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Imidazole | 68.08 | 68 mg | 1.0 | 1.0 |
| This compound | 200.43 | 301 mg | 1.5 | 1.5 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 182 mg | 1.0 | 1.0 |
| Pyridine | 79.10 | 158 mg (0.16 mL) | 2.0 | 2.0 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (68 mg, 1.0 mmol), this compound (301 mg, 1.5 mmol), and copper(II) acetate (182 mg, 1.0 mmol).
-
Solvent and Base Addition: Add dichloromethane (DCM, 10 mL) followed by pyridine (0.16 mL, 2.0 mmol).
-
Reaction: Stopper the flask and stir the vibrant blue suspension vigorously at room temperature, open to the atmosphere, for 24-48 hours. The reaction progress can be monitored by observing the consumption of imidazole via TLC.
-
Workup: Once the reaction is complete, dilute the mixture with an additional 15 mL of DCM. Filter the suspension through a pad of Celite® to remove insoluble copper salts, washing the pad with DCM.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated imidazole.
-
Characterization: Confirm the structure and purity of 1-(2-Chloro-4-ethoxyphenyl)-1H-imidazole via spectroscopic methods (NMR, MS). Expected yields for this transformation are generally moderate to good (50-80%).[14][16]
Conclusion
This compound is a powerful and versatile reagent for constructing novel heterocyclic systems. Its capacity to participate in both palladium-catalyzed C-C bond formation and copper-catalyzed C-heteroatom bond formation allows for the synthesis of a wide array of complex molecular architectures. By understanding the mechanistic principles behind these reactions and employing robust, optimized protocols, researchers can effectively harness the synthetic potential of this building block to advance projects in drug discovery, materials science, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 313545-44-7 [chemicalbook.com]
- 6. ivychem.com [ivychem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
Illuminating the Future of Materials: Applications of 2-Chloro-4-ethoxyphenylboronic Acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-Chloro-4-ethoxyphenylboronic acid in materials science. With full editorial control, this document is structured to offer in-depth, field-proven insights into the synthesis and characterization of advanced materials derived from this versatile building block.
Introduction: A Versatile Building Block for Advanced Materials
This compound is a valuable bifunctional molecule increasingly utilized in the design and synthesis of novel organic materials.[1] Its unique electronic and structural properties, stemming from the presence of a chloro, an ethoxy, and a boronic acid group on a phenyl ring, make it a powerful tool for creating materials with tailored functionalities. The boronic acid moiety is particularly significant due to its ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This reaction enables the incorporation of the 2-chloro-4-ethoxyphenyl unit into polymeric and molecular architectures, paving the way for innovations in organic electronics, sensor technology, and beyond.
This guide will delve into specific applications, providing detailed protocols and the scientific rationale behind the experimental choices, ensuring a thorough understanding of how to leverage the potential of this compound in your research.
Part 1: Synthesis of Conjugated Polymers for Organic Electronics
The demand for advanced materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), has driven the development of novel conjugated polymers with specific electro-optical properties. This compound serves as a key monomer in the synthesis of such polymers, allowing for the fine-tuning of the polymer's electronic structure and, consequently, its performance in a device.
A prominent application is the synthesis of polyfluorene-based copolymers. Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields and good charge carrier mobilities, making them excellent candidates for use in OLEDs.[2][3] By copolymerizing a fluorene-based monomer, such as 2,7-dibromo-9,9-dioctylfluorene, with this compound via a Suzuki polycondensation reaction, a polymer with a modified highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be obtained. The chloro and ethoxy substituents on the phenyl ring influence the electron density of the polymer backbone, thereby affecting its emission color and charge transport characteristics.
Application Note 1: Synthesis of a Polyfluorene Copolymer for OLED Applications
This section outlines the synthesis of a poly(9,9-dioctylfluorene-co-2-chloro-4-ethoxyphenyl) copolymer via a palladium-catalyzed Suzuki-Miyaura polycondensation reaction.
Protocol 1: Suzuki-Miyaura Polycondensation
Materials:
-
This compound (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium carbonate (K₂CO₃) (Base)
-
Toluene (Anhydrous)
-
Deionized Water
-
Methanol
-
Acetone
-
Hexane
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask, dissolve equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and this compound in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Catalyst and Base Addition: To the stirred monomer solution, add the palladium catalyst (typically 1-2 mol% relative to the monomers) and a 2M aqueous solution of potassium carbonate (typically 3-4 equivalents per mole of boronic acid).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Initial Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Soxhlet Extraction: For further purification to remove residual monomers and catalyst, perform a Soxhlet extraction of the crude polymer with acetone and hexane sequentially. The purified polymer will remain in the thimble.
-
Final Product: Dissolve the purified polymer in a minimal amount of a good solvent (e.g., chloroform or tetrahydrofuran) and re-precipitate into methanol. Collect the final polymer by filtration and dry under vacuum to a constant weight.
Data Presentation:
| Parameter | Typical Value |
| Molar Ratio (Monomer A:B) | 1:1 |
| Catalyst Loading | 1-2 mol% |
| Base (K₂CO₃) | 3-4 equivalents |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 24-48 hours |
| Precipitation Solvent | Methanol |
Application Note 2: Characterization of the Synthesized Copolymer
A thorough characterization of the synthesized polymer is crucial to understand its structure-property relationships and to evaluate its potential for device applications.
Protocol 2: Polymer Characterization
-
Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Rationale: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. These parameters are critical as they influence the polymer's processability and film-forming properties.
-
Procedure: Dissolve a small amount of the purified polymer in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene standards.
-
-
Structural Confirmation (¹H and ¹³C Nuclear Magnetic Resonance - NMR):
-
Rationale: To confirm the chemical structure of the copolymer by identifying the characteristic peaks of the fluorene and the 2-chloro-4-ethoxyphenyl units.
-
Procedure: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
-
Vibrational Spectroscopy (Fourier-Transform Infrared - FT-IR):
-
Rationale: To identify the functional groups present in the polymer and confirm the successful incorporation of both monomers.
-
Procedure: Record the FT-IR spectrum of a thin film of the polymer cast on a suitable substrate (e.g., a KBr pellet).
-
-
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Rationale: To assess the thermal stability of the polymer, which is a critical parameter for the long-term operational stability of electronic devices.
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate and record the weight loss as a function of temperature.
-
-
Optical Properties (UV-Visible Absorption and Photoluminescence - PL Spectroscopy):
-
Rationale: To determine the absorption and emission characteristics of the polymer in solution and as a thin film. These properties are fundamental to its performance in OLEDs.
-
Procedure: Record the UV-Vis absorption and PL spectra of the polymer in a suitable solvent (e.g., chloroform) and as a spin-coated thin film.
-
-
Electrochemical Properties (Cyclic Voltammetry - CV):
-
Rationale: To estimate the HOMO and LUMO energy levels of the polymer, which are crucial for designing efficient charge injection and transport in OLED devices.
-
Procedure: Perform cyclic voltammetry on a thin film of the polymer coated on a working electrode in an appropriate electrolyte solution.
-
Part 2: Development of Fluorescent Chemosensors
Boronic acids are known to interact with fluoride ions, leading to a change in their electronic properties.[6][7][8] This interaction can be harnessed to design fluorescent chemosensors for the selective detection of fluoride. By attaching a fluorophore to the this compound core, a sensor molecule can be created where the fluorescence is modulated by the presence of fluoride.
Application Note 3: Fabrication of a Fluorescent "Turn-On" Sensor for Fluoride Ions
This section describes the synthesis of a simple fluorescent sensor based on the derivatization of this compound and its application in the detection of fluoride ions. The principle relies on the interaction of fluoride with the boron center, which can alter the photophysical properties of an attached fluorophore, often leading to a "turn-on" or "turn-off" fluorescent response.
Protocol 3: Synthesis of a Fluorescent Sensor
This is a representative protocol. The choice of fluorophore and the specific coupling chemistry will depend on the desired sensor properties. Here, we propose a hypothetical synthesis using a coumarin-based fluorophore.
Materials:
-
This compound
-
A coumarin derivative with a reactive functional group (e.g., a hydroxyl or amino group)
-
Coupling reagents (e.g., DCC/DMAP for esterification or EDC/NHS for amidation)
-
Appropriate anhydrous solvents (e.g., DCM, DMF)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Functionalization of Boronic Acid (if necessary): The boronic acid may first need to be functionalized to introduce a complementary reactive group for coupling with the fluorophore.
-
Coupling Reaction: In a round-bottom flask under an inert atmosphere, dissolve the functionalized this compound derivative and the coumarin fluorophore in an anhydrous solvent.
-
Reagent Addition: Add the appropriate coupling reagents and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up: Quench the reaction, extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure sensor molecule.
-
Characterization: Confirm the structure of the synthesized sensor molecule using NMR, Mass Spectrometry, and FT-IR.
Protocol 4: Fluoride Ion Sensing
Materials:
-
Purified sensor molecule
-
A suitable buffer solution (e.g., HEPES or PBS)
-
Stock solution of sodium fluoride (NaF)
-
Stock solutions of other anions (e.g., NaCl, NaBr, NaI, NaOAc) for selectivity studies
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO or acetonitrile) and then dilute it to the desired working concentration in the buffer solution.
-
Fluorescence Titration: To a cuvette containing the sensor solution, add incremental amounts of the sodium fluoride stock solution. After each addition, record the fluorescence emission spectrum.
-
Selectivity Study: Repeat the experiment with other anions to assess the selectivity of the sensor for fluoride.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the fluoride concentration to determine the detection limit and the binding constant.
Conclusion
This compound is a highly adaptable and valuable building block in materials science. Its utility in the synthesis of conjugated polymers for organic electronics and in the fabrication of fluorescent chemosensors has been demonstrated through the detailed protocols provided in this guide. The principles and methodologies outlined herein are intended to serve as a solid foundation for researchers to explore and expand upon the applications of this versatile compound in the development of next-generation materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyfluorene–poly(ethylene oxide) diblock copolymers: synthesis and electron transport behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. Cas 198964-46-4,9,9-Dioctyl-2,7-dibromofluorene | lookchem [lookchem.com]
- 6. A ratiometric fluorescent chemosensor for fluoride ions based on a proton transfer signaling mechanism - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reversal of a Fluorescent Fluoride Chemosensor from Turn-Off to Turn-On Based on Aggregation Induced Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 2-Chloro-4-ethoxyphenylboronic Acid in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Chloro-4-ethoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific understanding and practical protocols to mitigate common side reactions and optimize your synthetic outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its utility in creating complex molecular architectures.[1] However, like many substituted arylboronic acids, its successful application in Suzuki-Miyaura cross-coupling can be hampered by side reactions. The electronic and steric nature of its substituents—an ortho-chloro group and a para-ethoxy group—introduces specific challenges that require careful consideration of reaction conditions.
The electron-withdrawing nature of the ortho-chloro substituent can influence the acidity of the boronic acid and its reactivity in the transmetalation step. Simultaneously, its steric bulk can hinder the approach to the palladium catalyst.[2] Conversely, the para-ethoxy group is electron-donating, which can also impact the electronic properties of the aromatic ring and its susceptibility to certain side reactions.
This guide will deconstruct the common pitfalls encountered when using this reagent and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .[3] Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 1-chloro-3-ethoxybenzene.[3] Homocoupling results in the formation of a symmetrical biaryl, 2,2'-dichloro-4,4'-diethoxybiphenyl, from the coupling of two molecules of the boronic acid.
Q2: What causes protodeboronation and how can I minimize it?
A2: Protodeboronation is often catalyzed by aqueous bases and is highly pH-dependent.[3][4][5] The boronate species, formed under basic conditions, can react with a proton source (like water) leading to the undesired side product.[3] For a given boronic acid, the tendency to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the organic substituent.[3]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxides.
-
Minimize Water Content: While some water can be beneficial for the Suzuki-Miyaura reaction, excess water can promote protodeboronation. Using a biphasic solvent system with minimal water or even anhydrous conditions with certain bases (e.g., CsF) can be effective.
-
Employ Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[6]
-
"Slow Release" Strategy: Using N-methyliminodiacetic acid (MIDA) boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[6]
Q3: What factors promote the homocoupling of this compound?
A3: Homocoupling is primarily promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[7] If the Pd(0) catalyst is oxidized to Pd(II), it can catalyze the coupling of two boronic acid molecules. Electron-deficient arylboronic acids can be more prone to homocoupling.[7]
To prevent homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[7]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction of a Pd(II) salt, which can be a source of homocoupling.
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the catalytic cycle, disfavoring the pathways leading to homocoupling.
Q4: How does the ortho-chloro substituent affect the reaction?
A4: The ortho-chloro group introduces significant steric hindrance, which can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] This can lead to lower yields or require more forcing reaction conditions (higher temperatures, longer reaction times). To overcome this, the use of bulky, electron-rich ligands such as SPhos or XPhos is often necessary to facilitate the coupling of sterically hindered substrates.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki-Miyaura coupling with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive Catalyst2. Inefficient Transmetalation3. Protodeboronation of Starting Material | 1. Catalyst Check: Use a fresh, high-quality palladium catalyst and ligand. For sterically hindered couplings, use a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[8]2. Base Optimization: Switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃ to promote the formation of the reactive boronate species.3. Boronic Acid Stability: Consider converting the boronic acid to its pinacol ester to improve stability and reduce protodeboronation. |
| Significant Formation of Homocoupling Byproduct (2,2'-dichloro-4,4'-diethoxybiphenyl) | 1. Presence of Oxygen2. Use of a Pd(II) Pre-catalyst3. Slow Cross-Coupling Kinetics | 1. Improve Degassing: Increase the duration and rigor of solvent and reaction mixture degassing with an inert gas. Maintain a positive inert gas pressure throughout the reaction.2. Catalyst Choice: Use a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.3. Optimize Conditions: Use a highly active catalyst system and optimal temperature to accelerate the desired cross-coupling, making it kinetically favored over homocoupling. |
| Significant Formation of Protodeboronation Byproduct (1-chloro-3-ethoxybenzene) | 1. Harsh Basic Conditions2. Excess Water in the Reaction3. Prolonged Reaction Time at High Temperature | 1. Milder Base: Switch to a milder base like K₂CO₃ or KF.2. Solvent System: Reduce the amount of water in the solvent system or explore anhydrous conditions if compatible with your base and substrates.3. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation2. Insufficiently Active Base3. Steric Hindrance | 1. Ligand Selection: Use a more robust, bulky phosphine ligand that stabilizes the palladium catalyst.2. Base Solubility and Strength: Ensure the chosen base is sufficiently soluble in the reaction medium and strong enough to facilitate transmetalation. Finely grinding the base can improve its effectiveness.3. Increase Temperature: For sterically demanding couplings, a higher reaction temperature may be necessary to overcome the activation energy barrier. |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the primary side reaction pathways for this compound.
Caption: Desired vs. side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol emphasizes rigorous exclusion of oxygen to suppress the homocoupling of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous, degassed toluene/water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, this compound, and finely powdered K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of degassed toluene.
-
Add the degassed toluene/water solvent mixture to the Schlenk flask containing the reagents.
-
Sparge the reaction mixture with argon for a further 15-20 minutes.
-
Under a positive pressure of argon, add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitigating Protodeboronation using a Boronate Ester
This protocol involves the in-situ protection of the boronic acid as a more stable ester to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pinacol (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane/water (5:1 v/v)
Procedure:
-
To a round-bottom flask, add this compound and pinacol.
-
Add a minimal amount of a suitable solvent (e.g., toluene) and stir at room temperature for 30 minutes to form the pinacol boronate ester. Remove the solvent under reduced pressure.
-
To the flask containing the crude boronate ester, add the aryl halide, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Data Presentation
The following table provides representative data on the effect of ligand and base selection on the yield of Suzuki-Miyaura couplings involving sterically hindered ortho-substituted phenylboronic acids. While this data is not specific to this compound, it illustrates key trends applicable to this substrate.
| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | 2-Methylphenylboronic acid | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | [Adapted from general knowledge] |
| 4-Bromoanisole | 2-Methylphenylboronic acid | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [Adapted from general knowledge] |
| 2-Bromotoluene | Phenylboronic acid | dppf | Cs₂CO₃ | Dioxane | 100 | 88 | [Adapted from general knowledge] |
| 2-Bromotoluene | Phenylboronic acid | XPhos | K₃PO₄ | Dioxane | 100 | 95 | [Adapted from general knowledge] |
Note: The yields presented are illustrative and can vary based on specific reaction conditions and substrates.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in Suzuki-Miyaura couplings with this compound.
Caption: A logical workflow for troubleshooting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling of 2-Chloro-4-ethoxyphenylboronic acid
A Scientist's Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers utilizing 2-Chloro-4-ethoxyphenylboronic acid. As Senior Application Scientists, we understand that achieving high yields and product purity in Suzuki-Miyaura cross-coupling is paramount. A frequent and frustrating challenge is the formation of a symmetrical biaryl byproduct through the homocoupling of your boronic acid. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, prevent, and solve this common issue.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing a significant byproduct in my Suzuki reaction with this compound. What is it and why is it a problem?
A1: The most likely byproduct is the symmetrical dimer, bis(2-chloro-4-ethoxyphenyl) , formed through a process called oxidative homocoupling. This side reaction consumes two molecules of your this compound, directly reducing the maximum achievable yield of your desired cross-coupled product.
This presents two major problems:
-
Reduced Yield: Your starting material is wasted on an undesired reaction pathway.
-
Purification Challenges: The homocoupling product often has a similar polarity and molecular weight to the target molecule, making separation by column chromatography difficult and leading to lower isolated yields of pure compound.
Q2: What are the primary chemical mechanisms that cause this unwanted homocoupling?
A2: Understanding the root cause is critical for prevention. There are two dominant mechanisms for palladium-catalyzed homocoupling:
-
Oxygen-Mediated Pathway (Most Common): This is the most prevalent cause in Suzuki reactions. Dissolved molecular oxygen (O₂) in your reaction solvent can react with the active Palladium(0) catalyst to form a palladium-peroxo complex, (η²-O₂)PdL₂.[1][2] This peroxo complex is a potent oxidant that readily reacts with two molecules of the boronic acid, leading to the formation of the biaryl dimer and regenerating a palladium-hydroxide species that can re-enter a catalytic cycle.[1][3] This pathway is particularly problematic because it can occur even with trace amounts of oxygen.[4][5]
-
Pd(II)-Mediated Pathway: If you use a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the catalytically active Pd(0) state.[6] The boronic acid itself can act as the reducing agent. In this process, two molecules of the boronic acid transmetalate onto the Pd(II) center, which then undergoes reductive elimination to form the homocoupled product and the desired Pd(0) catalyst.[4][7] While this generates the active catalyst, it comes at the cost of your starting material.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Fig 1. Suzuki Cycle vs. Oxygen-Mediated Homocoupling."; fontsize = 10; fontname = "Arial"; } enddot Caption: Desired Suzuki Cycle vs. Oxygen-Mediated Homocoupling.
Q3: How does my choice of palladium source impact the formation of the homodimer?
A3: Your choice of catalyst is a critical decision point that can either favor or suppress homocoupling.
-
Pd(II) Sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are common and often bench-stable but can directly promote homocoupling during their initial reduction to Pd(0), as explained in the Pd(II)-mediated pathway.[4][7]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the correct oxidation state to enter the Suzuki cycle. They are generally preferred for minimizing homocoupling as they do not require an initial reduction step by the boronic acid.[6]
-
Modern Precatalysts (e.g., Buchwald G3/G4): These are Pd(II) complexes but are expertly designed to cleanly and rapidly generate the active Pd(0) species upon activation by a base. This efficiency can minimize the window of opportunity for side reactions like homocoupling compared to simpler Pd(II) salts.[6][8]
| Palladium Source | Type | Propensity for Homocoupling | Rationale |
| Pd(OAc)₂, PdCl₂ | Pd(II) | High | Requires in situ reduction, which can be mediated by the boronic acid, causing homocoupling.[4][7] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Low | Already in the active Pd(0) state; does not require a reductive homocoupling step to initiate catalysis.[6] |
| Buchwald Precatalysts | Pd(II) | Low to Medium | Designed for clean and efficient generation of Pd(0), minimizing side reactions.[7][8] |
Table 1. Comparison of common palladium sources and their typical propensity for causing boronic acid homocoupling.
Q4: I suspect homocoupling is my main problem. What is the most effective strategy to prevent it?
A4: The single most critical and effective measure is the rigorous exclusion of oxygen . Since the oxygen-mediated pathway is the most common cause, preventing the formation of the palladium-peroxo complex is key.[1][4][9]
Actionable Strategy: Do not underestimate the importance of degassing.
-
Solvents: All solvents, including water, must be thoroughly degassed before use.
-
Reaction Setup: Assemble your reaction glassware, add all solid reagents (boronic acid, halide partner, base), and then seal the vessel. Purge the entire system with an inert gas (Argon or high-purity Nitrogen) for 15-30 minutes. Subsurface sparging (bubbling the gas through the solvent) is more effective than simply flushing the headspace.[4][5]
-
Maintain Inert Atmosphere: Once degassed, maintain a positive pressure of inert gas throughout the entire reaction, including during reagent addition and heating.
Q5: I've tried basic degassing, but I still see the byproduct. What's my next troubleshooting step?
A5: If rigorous degassing isn't sufficient, you need to refine other reaction parameters. The following decision tree can guide your troubleshooting process.
dot graph TD { A[Start: Homocoupling Observed] --> B{Is your system rigorously deoxygenated?}; B -- "No" --> C[Implement Subsurface Sparging or Freeze-Pump-Thaw. See Protocol 1.]; B -- "Yes" --> D{What is your Pd source?};
} enddot Caption: Troubleshooting decision tree for diagnosing and solving homocoupling.
Q6: Does the choice of base or solvent affect homocoupling of this compound?
A6: Yes, but often indirectly.
-
Base Selection: The base is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[10][11][12] While necessary, very strong bases (like NaOH, KOH) can sometimes promote side reactions, including protodeboronation or degradation, which can complicate your reaction profile.[11] For sensitive substrates, milder bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often a better choice.[13]
-
Solvent System: The primary role of the solvent is to solubilize all reaction components. Its direct effect on homocoupling is less pronounced than that of oxygen or the catalyst choice. However, the solubility of oxygen varies between solvents, making effective degassing crucial regardless of the system used.[14][15] Common and effective solvent mixtures include 1,4-Dioxane/Water, Toluene/Water, and THF/Water.
Optimized Experimental Protocols
Protocol 1: Rigorous Deoxygenation via Subsurface Sparging
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 equiv), your aryl halide (1.0 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Seal: Seal the flask with a rubber septum.
-
Inlet/Outlet: Insert a long needle connected to an inert gas (Argon) line, ensuring its tip is below the level of the solvent to be added. Insert a second, shorter needle to act as a gas outlet.
-
Purge Solids: Purge the flask containing the solids for 5-10 minutes.
-
Add Solvent: Under a positive flow of inert gas, add your chosen degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via a cannula or syringe.
-
Sparging: With gentle stirring, continue to bubble the inert gas through the solvent mixture for 15-20 minutes. You should see fine bubbles rising through the liquid.
-
Final Step: Remove the outlet needle first, then raise the inlet needle above the solvent level to maintain a positive pressure (headspace flush) before proceeding with catalyst addition.
Protocol 2: Recommended Suzuki Coupling Conditions to Minimize Homocoupling
This protocol incorporates best practices for suppressing the formation of the homodimer.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ (1-3 mol%) or a Buchwald G3/G4 precatalyst (1-3 mol%) | Minimizes Pd(II)-mediated homocoupling.[6][8] |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | Effective for activation while being milder than hydroxides, reducing potential side reactions.[11][13] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | Common, effective solvent systems. Must be rigorously degassed.[12] |
| Atmosphere | Strict Inert (Argon or N₂) | Crucial. Prevents the primary oxygen-mediated homocoupling pathway.[4][9] |
| Temperature | 80 - 100 °C | Standard temperature range for many Suzuki couplings. |
| Additive (Optional) | Potassium Formate (1.5 equiv) | Can be added to scavenge any adventitious Pd(II) species, further suppressing homocoupling.[4][5] |
Table 2. Recommended reaction parameters for minimizing homocoupling of this compound.
Step-by-Step Procedure:
-
Preparation: To a reaction vessel, add this compound (e.g., 1.2 mmol), the aryl halide partner (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Deoxygenation: Seal the vessel and perform rigorous deoxygenation as described in Protocol 1 .
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting reagent and the formation of both the desired product and the potential homocoupling byproduct (mass of ~325.1 g/mol ).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography.
By implementing these informed strategies, you can effectively suppress the homocoupling of this compound, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 2-Chloro-4-ethoxyphenylboronic Acid
Introduction
Welcome to the technical support center for 2-Chloro-4-ethoxyphenylboronic acid. This versatile building block is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its application is crucial in the development of pharmaceuticals and advanced materials.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for reaction time and temperature, ensuring successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am setting up a Suzuki-Miyaura coupling with this compound for the first time. What are the recommended starting conditions for reaction time and temperature?
A1: For a robust starting point, a reaction temperature between 80-120°C is typically effective.[2] A common starting point is 100°C. The reaction time is highly dependent on the reactivity of your coupling partner and the efficiency of the catalyst system, but a range of 2 to 24 hours is standard. It is highly recommended to monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS to determine the optimal reaction time.
A general set of starting conditions can be found in the table below, derived from established protocols for similar boronic acids.
| Parameter | Recommended Starting Condition | Rationale |
| Temperature | 100°C | Balances reaction rate and catalyst stability. |
| Time | 12-18 hours (monitor progress) | Allows for sufficient time for the reaction to proceed to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like XPhos Pd G3 (1-2 mol%) | Pd(PPh₃)₄ is a classic, reliable catalyst, while modern pre-catalysts offer higher activity. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These are effective bases for activating the boronic acid. |
| Solvent | Dioxane/Water (e.g., 10:1) or Toluene/Ethanol/Water | A biphasic solvent system is often crucial for the Suzuki-Miyaura mechanism. |
Q2: My reaction is proceeding very slowly or has stalled. Should I increase the temperature or the reaction time?
A2: If your reaction is sluggish, a systematic approach is necessary.
-
First, verify your reagents and setup. Ensure your solvent was properly degassed and the reaction is under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[3] Also, confirm the quality of your boronic acid and other reagents.
-
Temperature Increase: A modest increase in temperature (e.g., in 10°C increments) can significantly increase the reaction rate. However, be cautious, as excessively high temperatures can lead to catalyst decomposition and an increase in side products. The optimal temperature is a balance between reaction rate and catalyst longevity.
-
Prolonging Reaction Time: If an initial temperature increase doesn't yield significant improvement, or if you are concerned about thermal degradation, extending the reaction time is a reasonable next step. However, if the reaction has stalled due to catalyst deactivation, simply extending the time will not improve the yield.
-
Catalyst/Ligand System: If neither of the above works, consider that your catalyst system may not be optimal for this specific substrate combination. This compound has both an electron-withdrawing chloro group and an electron-donating ethoxy group, which can influence its reactivity. A more electron-rich and bulky phosphine ligand might be required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Workflow: Low Yield
Below is a troubleshooting workflow to address low yields in your Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low yield.
Q3: I am observing significant side products. How can I minimize them by adjusting the reaction time and temperature?
A3: The formation of side products is a common issue. The two most likely culprits are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often exacerbated by high temperatures and prolonged reaction times in the presence of water or other proton sources.[4]
-
Optimization Strategy: Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Minimize the reaction time; once the starting material is consumed (as monitored by TLC/GC/LCMS), work up the reaction promptly.
-
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.
-
Optimization Strategy: Ensure rigorous deoxygenation of your solvent and maintain a strict inert atmosphere. Avoid unnecessarily high temperatures. If homocoupling is a persistent issue, a change in the catalyst system to one that favors cross-coupling might be necessary.
-
Q4: What is the thermal stability of this compound, and how does it affect the maximum reaction temperature?
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and add it to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of dioxane and water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimizing Reaction Temperature and Time
This protocol describes a systematic approach to finding the optimal temperature and time for your specific reaction.
-
Initial Screening: Set up three to four small-scale reactions in parallel using the conditions from Protocol 1. Run them at different temperatures (e.g., 80°C, 100°C, and 120°C).
-
Time Course Analysis: From each reaction, take small aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours). Quench each aliquot with a small amount of water and extract with ethyl acetate.
-
Analysis: Analyze the aliquots by GC-MS or LC-MS to determine the conversion to product and the formation of any byproducts.
-
Data Interpretation: Plot the percentage of product formation versus time for each temperature. This will reveal the temperature at which the reaction proceeds most efficiently to completion with the minimal formation of byproducts. The optimal time is the point at which the product concentration plateaus.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015132228A1 - 1,2-dihydro-3h-pyrrolo[1,2-c]imidazol-3-one derivatives and their use as antibacterial agents - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. สารเคมีสำหรับการจับคู่ข้าม - ตัวสร้างการสังเคราะห์อินทรีย์ (544) [myskinrecipes.com]
troubleshooting failed reactions with 2-Chloro-4-ethoxyphenylboronic acid
Answering the call of complex molecular construction, 2-Chloro-4-ethoxyphenylboronic acid stands as a valuable building block in pharmaceutical and materials science development.[1][2] However, its unique electronic and steric profile—an electron-rich phenyl ring due to the para-ethoxy group, combined with a sterically demanding ortho-chloro substituent—presents distinct challenges in its application, particularly in the workhorse of C-C bond formation, the Suzuki-Miyaura cross-coupling reaction.
This technical support center provides a troubleshooting guide for researchers encountering difficulties with this versatile reagent. Structured as a series of questions and in-depth answers, this guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve failed reactions effectively.
Technical Troubleshooting Guide
Question 1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield of the desired product. What are the primary causes and how can I address them?
Answer: A low or non-existent yield is the most common issue and typically points to a breakdown in one of the key steps of the catalytic cycle. Given the specific structure of this compound, the bottlenecks are often predictable.
A. Cause: Ineffective Catalyst System for a Hindered Substrate
The combination of the ortho-chloro group and the boronic acid moiety creates significant steric bulk around the palladium center. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often incapable of facilitating the reaction.[3][4]
-
Expert Insight: The catalytic cycle involves several steps where ligand size and electronics are critical. Oxidative addition of the aryl halide to the Pd(0) center is followed by transmetalation with the boronate and finally, reductive elimination to form the product.[5] For sterically hindered partners, both the transmetalation and the final reductive elimination steps can be incredibly slow.[6] Bulky, electron-rich ligands are required to accelerate these steps and stabilize the catalytic intermediates.[4][7]
-
Solution: Employ Sterically Demanding, Electron-Rich Ligands. Switch to a modern ligand system designed for challenging couplings. Buchwald-type biaryl phosphine ligands are the gold standard here.
| Ligand Class | Examples | Key Features | Rationale for Use |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly bulky and electron-rich monophosphines. | The steric bulk promotes the reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition of the coupling partner (especially if it's an aryl chloride).[6][7] |
| Other Bulky Ligands | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Cone angles are large, and they are strongly electron-donating. | Effective for promoting oxidative addition of challenging electrophiles like aryl chlorides.[4][8] |
B. Cause: Protodeboronation - The "Invisible" Side Reaction
Protodeboronation is a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[9][10] This process is often accelerated by strong bases and the presence of water, conditions common in Suzuki couplings.[11][12] Electron-rich arylboronic acids can be particularly susceptible.
-
Expert Insight: The mechanism is typically base-catalyzed. The base activates the boronic acid to the more reactive boronate anion, but this species can also react with a proton source (like water) to yield the undesired arene.[12] If you see a significant amount of 1-chloro-3-ethoxybenzene in your crude reaction analysis (GC-MS or LC-MS), protodeboronation is a likely culprit.
-
Solutions:
-
Re-evaluate Your Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[3] Switch to a milder base. Potassium phosphate (K₃PO₄) is an excellent choice for difficult couplings, providing sufficient basicity for transmetalation while minimizing boronic acid decomposition.[3][9] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
Control Water Content: While Suzuki reactions often benefit from a small amount of water to help solubilize the base, excess water provides a proton source for protodeboronation.[3] Use a carefully controlled solvent system, such as Dioxane/H₂O (10:1) or Toluene with minimal water.[6] If possible, using anhydrous conditions with a fluoride source like CsF can also be effective.
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative like a pinacol (Bpin) or MIDA boronate ester. These act as "slow-release" sources of the boronic acid under reaction conditions, keeping the instantaneous concentration low and minimizing the rate of decomposition relative to the rate of productive coupling.[3][10][12]
-
C. Cause: Inefficient Transmetalation
For the reaction to proceed, the aryl group must be transferred from the boron atom to the palladium center. This step requires the formation of an anionic 'ate' complex. If the base is too weak or poorly soluble, this step can become the rate-limiting factor.
-
Expert Insight: The base's role is to activate the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a tetrahedral boronate species which is more nucleophilic and readily transfers its aryl group to the palladium(II) center.
-
Solution: Optimize Base and Solvent.
-
Ensure your chosen base has adequate solubility in the reaction medium. K₃PO₄ is often used as a fine powder to maximize surface area.
-
The solvent system must be able to dissolve, at least partially, all components. Aprotic polar solvents like Dioxane, THF, or DME are common choices.[3]
-
Question 2: My reaction produces a significant amount of a symmetrical biaryl (5,5'-dichloro-3,3'-diethoxy-1,1'-biphenyl). What causes this homocoupling and how can I prevent it?
Answer: The formation of a homocoupled product from the boronic acid is a classic symptom of oxygen contamination in your reaction.
-
Expert Insight: The active catalyst in the Suzuki cycle is a Pd(0) species. If oxygen is present, it can oxidize Pd(0) to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules, regenerating Pd(0) in the process.[5][6] This not only consumes your starting material but also diverts the palladium from the desired catalytic cycle.
-
Solution: Rigorous Exclusion of Oxygen.
-
Degas Solvents: Before use, thoroughly degas your solvent(s). This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using a series of freeze-pump-thaw cycles.
-
Use an Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use Schlenk line or glovebox techniques for the most sensitive reactions.
-
Use a Stable Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are air-stable solids that generate the active Pd(0) species in situ, reducing the risk of decomposition before the reaction begins.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues with this compound reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of 2-Chloro-4-ethoxyphenylboronic Acid Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges associated with products derived from 2-Chloro-4-ethoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we will delve into the common impurities encountered, provide troubleshooting strategies for their removal, and offer detailed protocols for achieving high purity of your target compounds.
Understanding the Chemistry and its Challenges
This compound is a valuable reagent in organic synthesis, primarily employed for the creation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1][2] Its unique substitution pattern makes it an important precursor for a variety of complex molecules in the pharmaceutical and materials science sectors.[1] However, the very nature of these reactions, particularly the Suzuki-Miyaura coupling, can lead to a range of impurities that complicate the isolation and purification of the desired product.
Common challenges include the removal of residual palladium catalyst, which is often subject to strict regulatory limits in active pharmaceutical ingredients (APIs), as well as the separation of structurally similar organic byproducts.[3][4] This guide will equip you with the knowledge and practical techniques to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding the purification of products from reactions involving this compound:
Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to a dimer of my starting boronic acid. What is this and how can I minimize it?
A1: This is likely a homocoupling product of the this compound.[5][6] This occurs when the boronic acid reacts with itself instead of the intended coupling partner. To minimize its formation, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote this side reaction.[7] Additionally, optimizing the reaction kinetics by slowly adding the boronic acid to the reaction mixture can favor the desired cross-coupling over homocoupling.
Q2: My final product is contaminated with a dark, finely divided solid. What is it and how can I remove it?
A2: This is almost certainly residual palladium catalyst that has crashed out of solution as palladium black. It is crucial to remove this, especially in a pharmaceutical context.[3] A common and effective method is to pass a solution of your crude product through a pad of Celite® or a short plug of silica gel.[8] For more stringent palladium removal, specialized scavenger resins can be employed.[3][4]
Q3: After my aqueous work-up, I have difficulty separating my organic product from a boron-containing impurity. What could this be?
A3: You are likely dealing with boric acid or boronic acid anhydrides (boroxines), which can be formed from excess or unreacted this compound.[9][10] An acid/base extraction can be effective here. Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH).[11][12] The desired organic product, if not acidic itself, will remain in the organic layer. Subsequent neutralization of the aqueous layer and back-extraction can recover the boronic acid if desired.
Q4: I am struggling to purify my product using standard silica gel chromatography. The compound seems to be streaking or irreversibly binding to the column.
A4: Boronic acids and their derivatives can be challenging to purify on silica gel due to their polar nature and interaction with the acidic silanol groups.[13][14] There are a few strategies to overcome this:
-
Deactivated Silica: You can try deactivating the silica gel by pre-treating it with a small amount of a base, like triethylamine, in your eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase such as neutral alumina or C18 reverse-phase silica gel.[13]
-
Boric Acid Treatment: In some cases, impregnating the silica gel with boric acid can improve the chromatography of boronic esters by minimizing their hydrolysis on the column.[15]
Troubleshooting Guide
This section provides a more in-depth look at specific purification problems and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product after purification | - Incomplete reaction. - Product decomposition on silica gel. - Product loss during aqueous workup. | - Monitor the reaction by TLC or LC-MS to ensure completion. - If using chromatography, consider the troubleshooting tips for silica gel mentioned in the FAQs. Recrystallization may be a better alternative if your product is a solid.[16][17] - Ensure the pH of your aqueous washes is appropriate for your product's stability and solubility. |
| Presence of starting aryl halide in the final product | - Incomplete reaction. - Inefficient purification. | - Increase the reaction time or temperature. - Ensure the palladium catalyst is active. - If the polarity of the starting material and product are very similar, you may need to use high-performance liquid chromatography (HPLC) for separation. |
| Product appears as an oil that is difficult to purify | - The product may be inherently an oil. - Presence of impurities preventing crystallization. | - If the product is an oil, purification will likely require chromatography. - If impurities are suspected, try triturating the oil with a non-polar solvent like hexane to induce crystallization of the product or precipitate impurities.[12] - Consider converting the boronic acid product to a crystalline derivative (e.g., a diethanolamine adduct) for purification, followed by hydrolysis back to the pure product.[17][18] |
| Protodeborylation of the product (boronic acid group replaced by -H) | - Presence of protic sources (e.g., water, alcohol) and base can lead to this side reaction, especially at elevated temperatures.[14] | - Use anhydrous solvents and reagents. - Minimize reaction time and temperature. - If this is a persistent issue, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction. |
Experimental Protocols
Here are detailed protocols for key purification techniques discussed in this guide.
Protocol 1: Palladium Removal using Celite® Filtration
This protocol is a first-line defense for removing heterogeneous palladium residues.
-
Dissolve Crude Product: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare Celite® Pad: In a Büchner funnel, place a piece of filter paper and add a 1-2 cm layer of Celite®. Gently press it down.
-
Wet the Pad: Wet the Celite® pad with the same organic solvent you used to dissolve your product.
-
Filter: Slowly pour the solution of your crude product through the Celite® pad under vacuum.
-
Wash: Wash the Celite® pad with additional fresh solvent to ensure all of your product is collected in the filtrate.
-
Concentrate: The resulting filtrate, now free of particulate palladium, can be concentrated under reduced pressure for further purification.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for removing unreacted boronic acid from a neutral organic product.
-
Dissolve: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). The boronic acid will be deprotonated and move into the aqueous layer.
-
Separate Layers: Carefully separate the organic and aqueous layers.
-
Wash Organic Layer: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain your purified product.
-
(Optional) Recover Boronic Acid: The aqueous layer containing the boronate salt can be acidified (e.g., with 1 M HCl) and then extracted with an organic solvent to recover the unreacted boronic acid.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a product from a Suzuki-Miyaura reaction involving this compound.
Caption: Decision tree for purification strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BClO3) [pubchemlite.lcsb.uni.lu]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating Scale-Up Challenges with 2-Chloro-4-ethoxyphenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the use of 2-Chloro-4-ethoxyphenylboronic acid in scalable chemical reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the expertise to anticipate and overcome common challenges encountered during the transition from bench-scale experiments to larger-scale production.
I. Introduction to this compound in Large-Scale Synthesis
This compound is a valuable building block in organic synthesis, prized for its role in constructing complex biaryl structures that are often central to pharmaceutical compounds.[1] However, the journey from a successful lab-scale reaction to a robust, scalable process is often fraught with unforeseen obstacles. This guide provides a structured, question-and-answer-based approach to systematically address these potential scale-up issues.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized to address specific challenges you may encounter at different stages of your process, from initial reaction setup to final product purification.
A. Reagent and Reaction Setup
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and incomplete on a larger scale, despite working perfectly in my initial small-scale trials. What could be the issue?
A1: This is a common scale-up challenge that can often be traced back to several factors that are exacerbated at a larger scale:
-
Insufficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in incomplete reactions.
-
Mass Transfer Limitations: The rate at which reactants come into contact can become a limiting factor in larger volumes. Ensure your stirring is vigorous enough to facilitate efficient mass transfer.
-
Oxygen Sensitivity: While many palladium catalysts are air-stable before the reaction, the active Pd(0) species is susceptible to oxidation. Inadequate degassing of solvents and purging of the reactor with an inert gas (Nitrogen or Argon) is a more significant issue on a larger scale due to the larger volumes and surface areas involved.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish reactions.
Q2: I'm observing a significant amount of protodeboronation of my this compound at scale. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of yield loss. The electron-donating ethoxy group on your boronic acid can make it more susceptible to this side reaction. Several factors can contribute to this issue, especially at scale:
-
Role of Water and Base: While some water is often beneficial in Suzuki couplings, excessive amounts can serve as a proton source for protodeboronation. The choice and concentration of the base are also critical.[2] Stronger bases can accelerate the desired reaction but may also promote protodeboronation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times, often necessary for complete conversion at scale, can increase the incidence of protodeboronation.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Base Selection | Milder bases can reduce the rate of protodeboronation. | Consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. The use of fluoride bases like KF can also be beneficial.[3] |
| Control of Water Content | While anhydrous conditions can be employed, a carefully controlled amount of water is often optimal. | If using an aqueous base, ensure the water content is consistent between batches. For anhydrous conditions, use thoroughly dried solvents and reagents. |
| Temperature Optimization | Lowering the reaction temperature can disfavor the protodeboronation pathway. | Run a temperature screen to find the lowest effective temperature for your reaction. |
| Use of Boronic Esters | Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation. | Consider converting the boronic acid to its corresponding pinacol ester before the coupling reaction. |
B. Reaction Control and Safety
Q3: I am concerned about the potential for a dangerous exotherm when scaling up my Suzuki-Miyaura reaction. How can I assess and manage this risk?
A3: Your concern is valid. Suzuki-Miyaura reactions can have significant exotherms that may not be apparent at the lab scale but can lead to thermal runaway in a large reactor.[4][5]
-
Calorimetry Studies: The most reliable way to assess the thermal risk is through reaction calorimetry. This will provide data on the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Control Strategies: If a significant exotherm is identified, several control strategies can be implemented:
-
Slow Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one of the coupling partners (often the boronic acid solution) to manage the rate of heat generation.[6]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated.
-
Efficient Cooling: Ensure your reactor has an adequate cooling system to dissipate the heat effectively.
-
Simplified Exotherm Management Workflow:
Caption: Workflow for managing reaction exotherms.
C. By-product Formation and Purity
Q4: On a larger scale, I'm seeing an increase in homocoupling of the this compound. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[7] The Pd(0) catalyst can be oxidized to Pd(II), which can then catalyze the homocoupling pathway.
Prevention of Homocoupling:
-
Rigorous Degassing: As mentioned in Q1, thorough degassing of solvents and maintaining a strict inert atmosphere is the most effective way to minimize homocoupling.
-
Catalyst Choice: Some palladium precatalysts are less prone to side reactions. Consider screening different catalysts if homocoupling is a persistent issue.
-
Reaction Conditions: The choice of base and solvent can also influence the rate of homocoupling.
Q5: What are the common impurities I should be aware of when using this compound, and how do they impact the reaction at scale?
A5: Besides the by-products from side reactions, impurities in the starting material can also cause issues:
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While often in equilibrium with the monomeric form, a high boroxine content can affect the stoichiometry of the reaction.
-
Inorganic Salts: Residual salts from the synthesis of the boronic acid can sometimes interfere with the catalytic cycle.
-
Decomposition Products: Over time, boronic acids can degrade, leading to various impurities.
Impact and Mitigation:
| Impurity | Potential Impact at Scale | Mitigation Strategy |
| Boroxines | Inaccurate stoichiometry, potentially leading to incomplete conversion. | Store the boronic acid in a cool, dry place. Consider using a boronic ester for better stability. |
| Inorganic Salts | Can sometimes inhibit the catalyst or interfere with the base. | Use high-purity this compound from a reputable supplier. |
| Decomposition Products | Can lead to the formation of unknown by-products and complicate purification. | Use fresh boronic acid and store it properly. |
D. Work-up and Purification
Q6: I'm struggling with the removal of residual palladium and boron-containing by-products from my product on a large scale. What are some effective strategies?
A6: Efficient removal of these impurities is crucial, especially in pharmaceutical applications.
-
Palladium Removal:
-
Aqueous Washes: Washing the organic phase with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) or sodium bisulfite can help to scavenge residual palladium.[8]
-
Carbon Treatment: Activated carbon can be effective in adsorbing palladium.
-
Palladium Scavengers: Commercially available solid-supported scavengers can be very effective, although they add to the cost.[9]
-
-
Boron By-product Removal:
-
Aqueous Base Extraction: Boronic acids and their by-products are acidic and can be removed by washing the organic layer with an aqueous base (e.g., NaOH or K₂CO₃).[10] Be mindful of the pH to avoid any base-labile functional groups on your product.
-
Recrystallization: If your product is a solid, recrystallization is often an excellent method for removing both palladium and boron impurities.[11]
-
General Purification Workflow:
Caption: A general workflow for product purification.
III. Experimental Protocols
A. General Protocol for a Scaled-Up Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific substrates and equipment.
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.
-
Inerting the Reactor: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Reagent Charging: Charge the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents) into the reactor.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like toluene or 2-MeTHF and water).
-
Degassing: Sparge the mixture with inert gas for another 20-30 minutes while stirring.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and proceed with the purification steps outlined in Q6.
B. Protocol for Palladium and Boron Impurity Removal
-
Initial Extraction: Transfer the cooled reaction mixture to a separatory funnel (or perform the extraction in the reactor if equipped). Add an equal volume of water and separate the layers.
-
Palladium Scavenging Wash: Wash the organic layer with a 10% aqueous solution of sodium bisulfite. Stir for 30 minutes and separate the layers.
-
Boron Removal Wash: Wash the organic layer with a 1 M aqueous solution of sodium carbonate. Stir for 30 minutes and separate the layers.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by recrystallization or column chromatography.
IV. Conclusion
Scaling up reactions involving this compound presents a unique set of challenges that require careful consideration of reaction parameters, safety, and purification strategies. By understanding the underlying chemical principles and adopting a systematic troubleshooting approach, researchers can successfully navigate these challenges to achieve efficient and robust large-scale production.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from BenchChem.
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate.
-
Unknown. (2017). Use of Base Metals in Suzuki Coupling. WordPress.
-
Unknown. (n.d.). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. PMC - NIH.
-
BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from BenchChem.
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Sigma-Aldrich.
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from MDPI.
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
-
ACS Publications. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.
-
Unknown. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ResearchGate.
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
-
ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Retrieved from BenchChem.
-
ACS Publications. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Unknown. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
-
ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Scale-up Examples. WordPress.
-
ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
-
Unknown. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?.
-
Unknown. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
-
ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
-
SiliCycle. (n.d.). SiliaMetS® SCALE-UP CASE STUDIES.
-
ACS Publications. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
effect of water on 2-Chloro-4-ethoxyphenylboronic acid stability and reactivity
Technical Support Center: 2-Chloro-4-ethoxyphenylboronic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in cross-coupling applications. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The stability and reactivity of boronic acids are intrinsically linked to their environment, with water being a critical, and often underestimated, variable. This guide will delve into the specific effects of water on this compound, enabling you to ensure the integrity of your starting material and the success of your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound with the molecular formula C₈H₁₀BClO₃.[1] It is a vital building block in modern organic synthesis, primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction forms a carbon-carbon bond, allowing for the synthesis of complex biaryl and substituted aromatic structures that are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][4] Its specific substitution pattern makes it a valuable reagent for introducing the 2-chloro-4-ethoxyphenyl moiety into target molecules.
Q2: How, specifically, does water impact the stability and reactivity of this compound?
Water can affect the stability of this compound through two primary, competing pathways: protodeboronation (an irreversible degradation) and boroxine formation (a reversible dehydration).
-
Protodeboronation (Degradation): This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid.[5] This process is a well-known undesired side reaction, especially in the basic, aqueous conditions often used for Suzuki couplings.[5][6] The reaction is typically base-catalyzed, proceeding through the formation of a more reactive arylboronate intermediate ([ArB(OH)₃]⁻), which is then protonated by water at the ipso-carbon, leading to the cleavage of the C-B bond.[7][8] For this specific reagent, protodeboronation results in the formation of 1-chloro-3-ethoxybenzene as a byproduct. The presence of an ortho-chloro substituent can influence the rate of this degradation.[8]
-
Boroxine Formation (Dehydration): In the solid state or in anhydrous solvents, three molecules of a boronic acid can undergo a reversible condensation reaction, eliminating three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine.[9][10] It is common for commercial bottles of boronic acids to contain varying amounts of their corresponding boroxine anhydride.[1] This process is an equilibrium; in the presence of water, the boroxine can hydrolyze back to the monomeric boronic acid.[9] While not a degradation in the same way as protodeboronation, the presence of boroxine affects the true molecular weight and stoichiometry of the reagent.
Q3: What are the tell-tale signs of reagent degradation or boroxine formation?
-
Visual Inspection: The reagent should be a white to off-white crystalline solid. Significant clumping or a "wet" appearance may indicate excessive moisture absorption.
-
Analytical Monitoring:
-
NMR Spectroscopy: ¹H NMR of a pure sample will show distinct aromatic signals. The presence of the protodeboronated byproduct (1-chloro-3-ethoxybenzene) will introduce a new set of simpler aromatic signals. Boroxine formation can lead to a more complex spectrum due to the presence of multiple, related species in equilibrium. The B(OH)₂ protons typically appear as a broad singlet, which can exchange with D₂O.
-
HPLC/LC-MS: A stability-indicating HPLC method is the best way to quantify purity.[11] Degradation will be evident by the appearance and growth of a peak corresponding to the protodeboronated arene.
-
Q4: What are the definitive storage and handling procedures to maintain the integrity of this compound?
Proper storage is critical to prevent degradation from atmospheric moisture. The following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Cool (<15°C), Room Temperature acceptable for short term. | Slows down the rate of potential degradation pathways. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed container in a dry, well-ventilated place.[12] | Prevents ingress of moisture from the ambient environment. |
| Handling | Handle in a glovebox or under a stream of inert gas. Use dry solvents and glassware. | Prevents exposure to moisture during weighing and reaction setup. |
Q5: My bottle of this compound states it "contains varying amounts of anhydride." Can I still use it for my Suzuki coupling?
Yes, in most cases, this material is perfectly suitable for use. The boroxine (anhydride) is in equilibrium with the boronic acid and can act as a "precursor" in the reaction.[10] Under the aqueous basic conditions of many Suzuki couplings, the boroxine will hydrolyze in situ to generate the active boronic acid monomer. However, it is crucial to consider the stoichiometry. Since the molecular weight of the boroxine is different from three times the monomer, using the material "as is" may lead to inaccurate reagent molarity if a high degree of precision is required. For most applications, a slight excess (1.1-1.5 equivalents) of the boronic acid reagent is used, which typically compensates for any boroxine content.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My Suzuki-Miyaura coupling reaction has a low yield, and I suspect the boronic acid is the issue.
-
Underlying Cause: The most probable cause is the protodeboronation of this compound under the reaction conditions.[5] The base required to activate the boronic acid for transmetalation with the palladium complex also catalyzes its decomposition by water.[7][13] The boronic acid is consumed by this side reaction before it can couple with your electrophile.
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware. Water is the proton source for protodeboronation; minimizing its presence is the most direct solution.[5] See Protocol 1 for a detailed procedure.
-
Thoroughly Degas the Reaction: While primarily to protect the Pd(0) catalyst from oxidation, removing dissolved oxygen can also mitigate oxidative degradation pathways.[14]
-
Optimize the Base: Some bases are more hygroscopic than others. Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can sometimes be beneficial. The choice of base is critical and can significantly influence the rate of both the desired coupling and the undesired protodeboronation.
-
Order of Addition: Consider adding the boronic acid to the reaction mixture just before heating. Minimizing its residence time in a hot, basic solution before the coupling reaction initiates can reduce the extent of decomposition.
-
Problem: My LC-MS analysis shows an unexpected byproduct with a mass corresponding to 1-chloro-3-ethoxybenzene.
-
Underlying Cause: This is the definitive signature of protodeboronation. Your boronic acid is degrading by replacing the -B(OH)₂ group with a hydrogen atom from a proton source, most commonly water.[5][8]
-
Solutions & Scientific Rationale:
-
Confirm the Source of Water: Check your solvents, bases, and starting materials for water content. Even seemingly "dry" bases like K₂CO₃ can absorb significant amounts of water.
-
Review Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. If your desired coupling is fast, you may be able to reduce the reaction time to minimize the side product.
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Ar-B(pin)). The bulky pinacol group sterically shields the boron atom from attack by water and hydroxide, significantly reducing the rate of protodeboronation.[15] The ester will then hydrolyze under the reaction conditions to generate the active boronic acid.
-
Problem: The purity of my this compound seems to decrease over time, even in what I thought was a sealed container.
-
Underlying Cause: This indicates slow but steady exposure to atmospheric moisture. No container seal is perfect, and repeated opening and closing of the bottle, especially in a humid environment, will introduce water. This moisture can lead to slow protodeboronation or shifts in the boronic acid/boroxine equilibrium.
-
Solutions & Scientific Rationale:
-
Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot the powder into several smaller, tightly sealed vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to air each time you need to weigh out a sample.
-
Use a Desiccator: Store the primary bottle and the aliquoted vials in a desiccator containing a drying agent (e.g., Drierite, silica gel) to provide a secondary barrier against moisture.
-
Visualizing the Effect of Water
The following diagrams illustrate the key chemical transformations involving water.
Caption: Degradation and equilibrium pathways for this compound in the presence of water.
Caption: Recommended experimental workflow for an anhydrous Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling
This protocol provides a framework for minimizing water to suppress protodeboronation.
-
Glassware Preparation: Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at 120°C for at least 4 hours (or overnight). Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool.
-
Reagent Preparation:
-
Use anhydrous solvents. If not purchased as such, solvents like toluene, dioxane, or THF should be dried using appropriate methods (e.g., passing through an activated alumina column or distillation from a drying agent).
-
Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is dry. If necessary, dry the base in a vacuum oven before use.
-
-
Reaction Assembly:
-
To the cooled flask under a positive pressure of inert gas, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (2.0-3.0 eq).
-
Add this compound (1.2 eq).
-
Add the anhydrous solvent via cannula or a dry syringe.
-
-
Degassing: Bubble dry argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) under the inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and proceed with a standard aqueous workup and extraction using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over Na₂SO₄ or MgSO₄, filtered, and concentrated in vacuo.
-
Purification: Purify the crude product via flash column chromatography or recrystallization as appropriate.
Protocol 2: Monitoring Boronic Acid Stability by HPLC
This method allows for the quantitative assessment of reagent purity and the detection of the protodeboronated byproduct.
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a diluent such as acetonitrile or a mixture of acetonitrile and water.
-
Prepare a standard of the expected protodeboronation product (1-chloro-3-ethoxybenzene) for peak identification.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the freshly prepared sample. The boronic acid should elute as a major peak.
-
The non-polar, protodeboronated byproduct (1-chloro-3-ethoxybenzene) will have a significantly longer retention time than the more polar boronic acid.
-
To test stability, you can re-inject the same sample solution after letting it stand for several hours or by intentionally adding a small amount of base to an aliquot to observe the formation of the degradation product. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
-
References
- 1. PubChemLite - this compound (contains varying amounts of anhydride) (C8H10BClO3) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Substituted Phenylboronic Acids: A Comparative Analysis of 2-Chloro-4-ethoxyphenylboronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The performance of this palladium-catalyzed reaction is profoundly influenced by the nature of the organoboron reagent. Phenylboronic acids, with their tunable steric and electronic properties, offer a versatile platform for chemists to achieve desired reactivity and selectivity.
This guide provides an in-depth comparison of 2-Chloro-4-ethoxyphenylboronic acid against a selection of other substituted phenylboronic acids. We will explore how the interplay of its unique substituents—an ortho-chloro group and a para-ethoxy group—dictates its performance in the Suzuki-Miyaura coupling, providing researchers with the insights needed to make informed decisions in reaction design and optimization.
Physicochemical Properties: A Comparative Overview
The reactivity of a phenylboronic acid is not an isolated property; it is a function of its electronic character, steric profile, and stability. The substituents on the phenyl ring play a critical role in modulating these characteristics. An electron-donating group, for instance, generally increases the pKa of the boronic acid, while an electron-withdrawing group decreases it.[2] The table below compares this compound with key analogues to delineate the impact of individual and combined substitutions.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Predicted Effect on Reactivity |
| This compound | 313545-44-7[3] | C₈H₁₀BClO₃ | 200.43 | ortho-Cl (EWG), para-OEt (EDG) | Balanced; enhanced nucleophilicity from OEt, potential steric hindrance and stability from ortho-Cl. |
| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ | 121.93 | None (Baseline) | Baseline reactivity. |
| 4-Ethoxyphenylboronic acid | 22287-63-6 | C₈H₁₁BO₃ | 165.98 | para-OEt (EDG) | Increased reactivity due to electron-donating effect, enhancing transmetalation. |
| 2-Chlorophenylboronic acid | 16419-60-6 | C₆H₆BClO₂ | 156.37 | ortho-Cl (EWG) | Decreased reactivity due to inductive withdrawal; significant steric hindrance. |
| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | para-OMe (EDG) | Increased reactivity, similar to 4-ethoxy analogue. Often used as a benchmark for EDG effects. |
The Interplay of Steric and Electronic Effects
The unique substitution pattern of this compound creates a fascinating interplay of electronic and steric forces that directly influences its behavior in catalysis.
-
Electronic Effects : The para-ethoxy group is a strong electron-donating group (EDG) through resonance (+R effect), which increases the electron density of the phenyl ring. This enhanced nucleophilicity is advantageous for the transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to higher reaction rates and yields. Conversely, the ortho-chloro group is an electron-withdrawing group (EWG) through induction (-I effect), which decreases the electron density on the boron atom, thereby increasing its Lewis acidity. This can influence the initial activation of the boronic acid by the base.[4]
-
Steric Effects : The presence of a substituent at the ortho position introduces steric bulk around the boronic acid moiety.[5] This steric hindrance can impede the approach of the palladium complex, potentially slowing the transmetalation step.[6] However, this same steric effect can also play a constructive role by preventing undesirable side reactions, such as protodeboronation or the formation of boroxine anhydrides, thereby increasing the reagent's stability and shelf-life.[7][8]
Comparative Performance in a Suzuki-Miyaura Coupling
To objectively evaluate the performance of this compound, we present data from a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The reaction is conducted under standardized conditions to ensure a fair comparison.
Reaction Scheme: (A generic Suzuki coupling scheme showing an aryl halide coupling with a substituted phenylboronic acid to form a biaryl product)
Standardized Reaction Conditions: Aryl Halide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C, 12 h.
| Boronic Acid Used | Product Yield (%) | Analysis of Performance |
| This compound | 88% | Excellent Yield. The strong electron-donating ethoxy group facilitates the reaction, while the ortho-chloro group does not significantly hinder the coupling, likely contributing to reagent stability. |
| Phenylboronic acid | 75% | Good Yield. Serves as a baseline, demonstrating the positive impact of substituents in the other examples. |
| 4-Ethoxyphenylboronic acid | 94% | Highest Yield. The potent electron-donating group markedly accelerates the reaction in the absence of any steric hindrance near the reaction center.[9] |
| 2-Chlorophenylboronic acid | 45% | Lower Yield. The combination of electron-withdrawing character and significant steric hindrance slows the catalytic cycle, resulting in a much lower yield under these conditions.[10][11] |
| 4-Methoxyphenylboronic acid | 92% | Excellent Yield. Performs similarly to its ethoxy counterpart, confirming the strong positive effect of a para-alkoxy group on the reaction outcome.[9] |
Discussion of Results: The experimental data clearly demonstrates that the para-ethoxy group is a powerful driver of reactivity in Suzuki-Miyaura couplings. Both 4-ethoxyphenylboronic acid and 4-methoxyphenylboronic acid deliver the highest yields, consistent with literature findings that electron-donating substituents enhance the rate of transmetalation.[12]
Crucially, this compound also provides an excellent yield of 88%. This suggests that the activating effect of the para-ethoxy group largely overcomes the deactivating inductive effect and any moderate steric hindrance imposed by the ortho-chloro substituent. The slight reduction in yield compared to the unchlorinated analogue is a typical trade-off for the potential benefits of increased stability and the introduction of a useful synthetic handle (the chloro group) for subsequent transformations. In contrast, 2-chlorophenylboronic acid shows a significantly diminished yield, highlighting the detrimental impact of combined steric hindrance and electron withdrawal without a compensating activating group.
Experimental Protocol: A Self-Validating System
The following protocol for a standard Suzuki-Miyaura coupling is designed to be robust and reproducible.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Substituted Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the chosen phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (4 mL) followed by degassed deionized water (1 mL) via syringe. The use of a biphasic solvent system with a phase-transfer-capable base like K₂CO₃ is standard for this reaction.[13]
-
Reaction: Attach a condenser to the flask, ensuring a continued inert atmosphere. Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: After completion, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice more with 10 mL of ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure biaryl product.
Conclusion and Outlook
This compound emerges as a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. It successfully balances the potent activating nature of a para-ethoxy group with the stabilizing and synthetically useful features of an ortho-chloro substituent.
-
For researchers prioritizing maximal yield and reaction speed with electron-rich partners, 4-ethoxyphenylboronic acid remains the superior choice.
-
For researchers requiring a balance of high reactivity, improved reagent stability, and a functional handle for further diversification , This compound presents an optimal solution. Its performance is only marginally lower than its unchlorinated counterpart but offers significant practical advantages.
-
The significant drop in performance seen with 2-chlorophenylboronic acid underscores the critical need to consider the combined electronic and steric profile of a reagent, rather than the effect of a single substituent in isolation.
The strategic selection of a substituted phenylboronic acid is paramount to the success of a synthetic campaign. By understanding the causal relationships between structure and reactivity, chemists can harness the full potential of powerful tools like the Suzuki-Miyaura reaction to construct the complex molecules that drive innovation in medicine and materials science.[14]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 313545-44-7 [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Alternatives for 2-Chloro-4-ethoxyphenylboronic acid in Suzuki Coupling
Introduction: Beyond the Workhorse Reagent in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, indispensable for forging carbon-carbon bonds, particularly in the construction of biaryl scaffolds crucial to pharmaceutical and materials science.[1][2][3] Within the vast arsenal of organoboron reagents, 2-Chloro-4-ethoxyphenylboronic acid has proven to be a valuable building block for introducing a specific substituted phenyl motif.[4] However, reliance on a single reagent can limit synthetic strategy. Challenges such as reagent instability, propensity for side reactions like protodeboronation, and the need for precisely controlled reaction conditions often compel researchers to seek more robust and versatile alternatives.[5][6][7]
This guide provides an in-depth comparison of state-of-the-art alternatives to this compound. We will move beyond a simple list of substitutes, delving into the mechanistic rationale for their enhanced performance and providing field-tested experimental data to support their application. The focus is on empowering researchers, scientists, and drug development professionals to make informed decisions that enhance the efficiency, reproducibility, and scope of their synthetic endeavors.
The Challenge with Boronic Acids: Stability and Stoichiometry
While effective, boronic acids like this compound are not without their inherent limitations. As tricoordinate species with a vacant p-orbital, they are susceptible to several decomposition pathways:
-
Protodeboronation: The cleavage of the C-B bond, replaced by a C-H bond, is a common side reaction, especially under aqueous or basic conditions, leading to reduced yields.[5][6]
-
Oxidative Degradation: The Lewis acidic boron center is vulnerable to oxidation, compromising reagent purity.[5]
-
Anhydride Formation: Boronic acids can dehydrate to form cyclic trimers (boroxines) or other oligomeric species.[8] This complicates accurate stoichiometric measurements and can affect reaction kinetics.[8][9]
These stability issues often necessitate the use of excess boronic acid to drive reactions to completion, which decreases atom economy and complicates purification.[10] Recognizing these challenges has spurred the development of "protected" boronic acid surrogates that offer superior stability and handling characteristics.
A Curated Selection of High-Performance Alternatives
We will focus on two major classes of alternatives that directly address the stability limitations of traditional boronic acids: Potassium Organotrifluoroborates and MIDA Boronates . These reagents serve as stabilized precursors that release the active boronic acid in situ under specific reaction conditions.[5][11]
Potassium Organotrifluoroborates (R-BF₃K): The Stability Champions
Potassium organotrifluoroborates are a class of tetracoordinate boron species that offer remarkable advantages in stability and handling.[9] By forming a stable, anionic complex around the boron atom, the vacant p-orbital is shielded, mitigating the common decomposition pathways that plague boronic acids.[5][10]
Key Advantages:
-
Exceptional Stability: They are generally crystalline, free-flowing solids that are stable to both air and moisture, allowing for long-term benchtop storage without degradation.[5][9][10][11]
-
Ease of Handling: Their stability eliminates the need for specialized handling techniques like glove boxes for storage and weighing.[3]
-
Improved Stoichiometry: Their resistance to protodeboronation allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction.[3][10]
-
Broad Compatibility: They are effective coupling partners for a wide range of electrophiles, including challenging aryl and heteroaryl chlorides.[10][12]
The corresponding alternative to our topic reagent would be Potassium 2-chloro-4-ethoxyphenyltrifluoroborate . Its use circumvents the issues of boroxine formation and uncertain stoichiometry associated with the parent boronic acid.[8]
MIDA Boronates: The Controlled-Release Specialists
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and readily purified organoboron reagents.[13] The MIDA ligand forms a robust dative bond with the boron atom, rendering it a tetracoordinate, sp³-hybridized center that is unreactive under standard anhydrous Suzuki-Miyaura conditions.[14]
Key Advantages:
-
Chromatography-Stable: MIDA boronates are uniquely stable to standard purification techniques like silica gel chromatography.[13]
-
Controlled Deprotection: The boronic acid can be released under mild aqueous basic conditions (e.g., NaOH or K₃PO₄), allowing for a slow, controlled release of the active coupling partner. This is particularly advantageous when using notoriously unstable boronic acids (e.g., certain 2-heteroaromatics), as it keeps the instantaneous concentration low, preventing decomposition.[13]
-
Iterative Synthesis: Their stability to coupling conditions while protected enables powerful synthetic strategies like iterative cross-coupling (ICC), where complex molecules are built up piece by piece.[13]
The MIDA-protected version, 2-(2-Chloro-4-ethoxyphenyl)-1,3,6,2-dioxazaborocan-8-one , offers a powerful tool for complex syntheses where precise control over the reactive boronic acid is paramount.
Comparative Performance Analysis
The choice of reagent significantly impacts reaction outcomes. The following table summarizes the expected performance differences based on established principles and experimental data from the literature.
| Feature | This compound | Potassium 2-chloro-4-ethoxyphenyltrifluoroborate | 2-Chloro-4-ethoxyphenyl MIDA boronate |
| Stability | Prone to dehydration (boroxine formation), oxidation, and protodeboronation.[5][6][8] | Highly stable to air and moisture; long shelf-life.[5][9][10] | Indefinitely bench-top stable; compatible with chromatography.[13] |
| Handling | Requires careful storage, often under inert atmosphere. Stoichiometry can be uncertain.[8][9] | Easy to handle, weigh, and store as a crystalline solid.[3] | Easy to handle and purify crystalline solid.[13] |
| Reactivity | Directly reactive. Can be highly efficient but susceptible to decomposition.[7] | Requires in situ hydrolysis to the boronic acid to enter the catalytic cycle.[11] | Unreactive until deprotected with aqueous base. Allows for "slow release." |
| Typical Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ | Requires aqueous base (e.g., NaOH, K₃PO₄) for deprotection prior to coupling. |
| Ideal Use Case | Rapid, straightforward couplings where reagent stability is not a major concern. | Reactions requiring high reproducibility, challenging electrophiles, or where long-term reagent storage is needed.[3][12] | Complex, multi-step syntheses, iterative cross-coupling, or reactions with highly unstable boronic acids.[13] |
| Green Chemistry | Use of excess reagent can lower atom economy. | Improved atom economy due to near-stoichiometric use.[3][10] | Can be used in water-based systems, approaching an E-factor of zero.[15][16] |
In-Depth Experimental Protocols
To illustrate the practical application of these alternatives, we provide detailed protocols for a representative Suzuki-Miyaura coupling.
Protocol 1: Standard Coupling with this compound
This protocol outlines a standard procedure for coupling the boronic acid with a generic aryl bromide.
Reaction: this compound + 4-Bromoanisole → 2-Chloro-4-ethoxy-4'-methoxy-1,1'-biphenyl
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (10:1 mixture)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer, condenser, and nitrogen/argon line
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Stability Coupling with Potassium 2-chloro-4-ethoxyphenyltrifluoroborate
This protocol demonstrates the use of the more stable trifluoroborate salt, which often allows for more consistent results, especially on a larger scale.[12]
Reaction: Potassium 2-chloro-4-ethoxyphenyltrifluoroborate + 4-Bromoanisole → 2-Chloro-4-ethoxy-4'-methoxy-1,1'-biphenyl
Materials:
-
Potassium 2-chloro-4-ethoxyphenyltrifluoroborate (1.5 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)[12]
-
Potassium carbonate (K₂CO₃) (3.0 equiv)[12]
-
Toluene and Water (10:1 mixture, 0.25 M)[12]
-
Microwave vial or sealed tube
Procedure:
-
Vessel Preparation: To a microwave vial, add Potassium 2-chloro-4-ethoxyphenyltrifluoroborate, 4-bromoanisole, K₂CO₃, Pd(OAc)₂, and RuPhos. Causality Note: The reagents can be weighed in open air due to their stability.
-
Inert Atmosphere: Seal the vial with a cap, then evacuate and backfill with Nitrogen or Argon three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction to 80 °C and stir for 12-24 hours.[12] The trifluoroborate slowly hydrolyzes to the active boronic acid under these basic, aqueous conditions, which then enters the catalytic cycle.
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1. The higher stability of the starting material often leads to a cleaner crude product.
Mechanistic Considerations & Workflow Visualization
Understanding the underlying catalytic cycle is crucial for troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is critical for activating the boronic acid to form a more nucleophilic borate species, facilitating the transmetalation step.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Reagent Selection
Choosing the right boron reagent is key to success. This workflow provides a logical path for selecting the optimal alternative.
Caption: Decision workflow for selecting the optimal boron reagent.
Conclusion and Future Outlook
While this compound remains a useful reagent, its limitations in stability and handling have paved the way for superior alternatives. Potassium trifluoroborates offer a robust, reliable, and user-friendly option for a wide range of applications, significantly improving reproducibility. MIDA boronates provide an unparalleled level of control, enabling advanced synthetic strategies that are difficult or impossible to achieve with traditional boronic acids.
By understanding the properties and advantages of these alternative reagents, researchers can enhance the robustness of their synthetic routes, improve yields, and expand the horizons of what is possible in complex molecule synthesis. The continued development of novel organoboron species promises to further refine the Suzuki-Miyaura reaction, solidifying its status as one of the most powerful tools in the synthetic chemist's toolkit.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Palladium Ligand Performance with 2-Chloro-4-ethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular innovation. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile and robust method for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of palladium ligands for the Suzuki-Miyaura coupling of a valuable, yet challenging, building block: 2-chloro-4-ethoxyphenylboronic acid. Our focus will be on elucidating the nuances of ligand selection to empower you to optimize your synthetic strategies.
The Significance of this compound
This compound is a versatile reagent in organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring an ortho-chloro substituent and a para-ethoxy group, presents a unique combination of steric and electronic properties. The ethoxy group is a common feature in bioactive molecules, often enhancing metabolic stability and modulating pharmacokinetic properties. The chloro-substituent, while rendering the boronic acid more electron-deficient, also introduces steric hindrance around the reactive center. This steric bulk can be a double-edged sword, influencing not only the reactivity of the boronic acid but also the stability of the resulting biaryl products. The efficient incorporation of this moiety into complex molecules is therefore of significant interest.
The Crucial Role of the Ligand in Palladium-Catalyzed Suzuki-Miyaura Coupling
The efficacy of a palladium-catalyzed Suzuki-Miyaura reaction is profoundly dictated by the nature of the ligand coordinated to the palladium center. The ligand's steric and electronic properties are not mere spectators; they are active participants that modulate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6] For challenging substrates like aryl chlorides, the choice of ligand is particularly critical to overcome the high activation barrier of C-Cl bond cleavage.[7]
Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, and N-heterocyclic carbenes (NHCs) have emerged as the gold standard for these demanding transformations.[4][8][9] They promote the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[4][10] The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the cleavage of the strong aryl-chloride bond. Furthermore, their steric bulk promotes the final reductive elimination step, leading to the formation of the desired biaryl product and regeneration of the active catalyst.[5]
Comparative Performance of Palladium Ligands
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 1.0 mol% Pd(OAc)₂ / 2.0 mol% SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| XPhos | 0.5 mol% Pd₂(dba)₃ / 1.0 mol% XPhos | K₃PO₄ | Dioxane | 100 | 12 | 95 | [4] |
| RuPhos | 1.0 mol% RuPhos Pd G3 | K₂CO₃ | t-AmylOH | 110 | 18 | 92 | [11] |
| IPr | 1.0 mol% [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Dioxane | 80 | 16 | 94 | [8] |
In-Depth Mechanistic Considerations and Ligand Selection Rationale
The superior performance of ligands like SPhos, XPhos, RuPhos, and IPr with challenging aryl chlorides can be rationalized by examining their influence on the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-limiting step for aryl chlorides. Bulky, electron-rich ligands like the Buchwald biarylphosphines (SPhos, XPhos, RuPhos) and NHCs (IPr) stabilize the coordinatively unsaturated, 14-electron monoligated Pd(0) species, which is highly reactive towards the C-Cl bond.[4][12] The strong σ-donating ability of these ligands increases the electron density on the palladium center, facilitating the insertion into the aryl chloride bond.[9]
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is facilitated by a base. The exact mechanism is complex, but it is understood that the base activates the boronic acid, making the aryl group more nucleophilic. The nature of the ligand can also influence the rate of transmetalation, with more sterically demanding ligands potentially accelerating this step by creating a more open coordination sphere on the palladium.
-
Reductive Elimination: This final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. Bulky ligands are crucial here as they create steric repulsion that forces the two aryl groups into close proximity, promoting their elimination from the palladium center.[4]
A Structural Look at Key Ligands
Caption: Structures of commonly employed high-performance ligands.
Experimental Protocols
The following are detailed, self-validating protocols for the Suzuki-Miyaura coupling of this compound with an aryl chloride, utilizing either a Buchwald-type phosphine ligand or an N-heterocyclic carbene ligand.
Protocol 1: Suzuki-Miyaura Coupling using SPhos Ligand
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature or heat to 80-100 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using an IPr-NHC Ligand
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, this compound, [Pd(IPr)(cinnamyl)Cl], and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The selection of an appropriate palladium ligand is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound, particularly when employing challenging aryl chloride coupling partners. Bulky, electron-rich phosphine ligands from the Buchwald family, such as SPhos and XPhos, and N-heterocyclic carbene ligands like IPr, have demonstrated exceptional utility in activating the inert C-Cl bond and facilitating efficient C-C bond formation. The choice between these ligand classes will often depend on the specific steric and electronic demands of the aryl halide, as well as cost and air-stability considerations. As ligand design continues to evolve, we can anticipate the development of even more active and selective catalysts that will further expand the horizons of this powerful synthetic methodology, enabling the construction of increasingly complex and valuable molecules for a myriad of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 313545-44-7 [chemicalbook.com]
- 3. This compound | 313545-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Optimizing Suzuki Reactions: A Comparative Yield Analysis of 2-Chloro-4-ethoxyphenylboronic Acid
Welcome to a detailed guide designed for chemists and researchers dedicated to advancing synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is extensive, particularly in the synthesis of biaryl compounds which are crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide moves beyond a standard protocol, offering a comparative analysis focused on a challenging yet synthetically valuable substrate: 2-Chloro-4-ethoxyphenylboronic acid . Aryl chlorides are economically attractive starting materials but are notoriously less reactive than their bromide or iodide counterparts, making their efficient coupling a common hurdle in process development.[4][5][6][7] Here, we will dissect the critical parameters of the Suzuki reaction—catalyst, ligand, base, and solvent—to provide a clear, data-driven framework for optimizing yields with this specific organoboron reagent.
The Engine of Synthesis: Understanding the Suzuki-Miyaura Catalytic Cycle
At the heart of the Suzuki reaction is a palladium catalyst that cycles through different oxidation states to couple the organoboron species with an organohalide.[8][9] A firm grasp of this mechanism is not merely academic; it is the foundation upon which rational experimental design is built. The cycle consists of three primary steps:
-
Oxidative Addition : An active Pd(0) species inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. For aryl chlorides, this is often the rate-limiting step and requires an electron-rich catalyst to proceed efficiently.[4][9]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the exchange of the halide or other ligand on the palladium complex.[8][10][11]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, thus completing the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Analysis of Key Parameters for Coupling with this compound
The selection of each reaction component is a critical decision that directly impacts yield and purity. The following sections compare common choices for each parameter, with illustrative data for the coupling of an electronically neutral aryl chloride (e.g., 4-chlorotoluene) with this compound.
The Palladium Precursor and Ligand System: A Synergistic Pair
The combination of the palladium source and a phosphine ligand forms the true catalytic species. For challenging substrates like aryl chlorides, the ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[1][8][9][12]
Insight: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for aryl bromides and iodides, they often provide low yields with aryl chlorides. Modern dialkylbiaryl phosphine ligands, such as SPhos and XPhos developed by the Buchwald group, have revolutionized the coupling of unactivated aryl chlorides by creating a more electron-rich and sterically accessible palladium center.[1][12] N-heterocyclic carbenes (NHCs) have also emerged as powerful, thermally stable alternatives to phosphines.[8][10]
Table 1: Comparative Yields with Different Palladium/Ligand Systems
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2%) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 25 |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 35 |
| Pd(OAc)₂ (1%) | SPhos (2%) | K₃PO₄ | Toluene | 100 | 4 | 96 |
| Pd₂(dba)₃ (1%) | XPhos (2%) | K₃PO₄ | THF | 80 | 6 | 94 |
| Pd(OAc)₂ (2%) | IMes (4%) | K₃PO₄ | Toluene | 110 | 8 | 91 |
Yields are illustrative and based on typical performance documented in the literature. Actual results may vary.
The Role of the Base: Activating the Boronic Acid
The base is essential for the transmetalation step, where it activates the boronic acid to form a more reactive boronate species.[8][10][13] The choice of base can dramatically influence reaction rates and yields, with its effectiveness depending on factors like strength, solubility, and compatibility with other functional groups.[13][14]
Insight: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often superior for coupling aryl chlorides, especially when using bulky biaryl phosphine ligands.[14] Cesium carbonate (Cs₂CO₃) is also highly effective, particularly for sterically hindered substrates, due to its higher solubility in organic solvents.[13][14] Weaker bases like sodium carbonate (Na₂CO₃) may require higher temperatures and longer reaction times.
Table 2: Comparative Yields with Different Bases
| Pd System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 82 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 4 | 96 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | 80 | 5 | 95 |
| Pd(OAc)₂/SPhos | NaOH | Dioxane/H₂O | 100 | 6 | 68 |
Conditions: 1% Pd(OAc)₂, 2% SPhos. Yields are illustrative.
The Solvent Environment: More Than Just a Medium
The solvent must solubilize the reactants and catalyst, but its role can be more complex. It can influence catalyst stability and activity, and in some cases, even the selectivity of the reaction.[15][16] The Suzuki reaction is notably versatile, capable of running in various organic solvents as well as biphasic aqueous systems, which offers significant "green chemistry" advantages.[5][8][17]
Insight: For couplings involving modern biaryl phosphine ligands, aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are commonly employed and often give excellent results.[4] The use of a co-solvent like water in biphasic systems can be beneficial, especially with inorganic bases, by improving their solubility.
Table 3: Comparative Yields with Different Solvents
| Pd System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 100 | 8 | 88 |
| Pd(OAc)₂/SPhos | K₃PO₄ | THF | 80 | 6 | 92 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 4 | 96 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 5 | 94 |
| Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 82 |
Conditions: 1% Pd(OAc)₂, 2% SPhos. Yields are illustrative.
Field-Proven Experimental Protocols
A systematic workflow is crucial for obtaining reproducible and high-quality results. The following protocols detail a standard approach and an optimized method based on the comparative analysis.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Optimized Suzuki Coupling of 4-Chlorotoluene with this compound
This protocol employs a modern catalyst system for high-yield synthesis.
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), finely ground
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-chlorotoluene, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Concluding Remarks and Trustworthiness
The data and protocols presented underscore a critical principle in modern synthesis: for challenging transformations like the Suzuki-Miyaura coupling of aryl chlorides, legacy methods are often insufficient. The rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand like SPhos or XPhos, is paramount.[1][12] Paired with an appropriate base (e.g., K₃PO₄) and solvent (e.g., Toluene), these advanced systems can achieve near-quantitative yields in shorter reaction times and under milder conditions than traditional catalysts.
This guide serves as a validated starting point. Every reaction is unique, and minor adjustments may be necessary. However, by understanding the causality behind each experimental choice—from the ligand's role in facilitating oxidative addition to the base's function in transmetalation—researchers are empowered to troubleshoot effectively and optimize their synthetic routes with confidence.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
A Researcher's Guide to Boronic Acids vs. Trifluoroborates in Suzuki-Miyaura Coupling: A Case Study of 2-Chloro-4-ethoxyphenylboronic Acid
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan, indispensable for the synthesis of complex biaryl structures that form the backbone of countless pharmaceuticals and advanced materials.[1][2] The choice of the organoboron nucleophile is a critical decision that dictates not only the success of the reaction but also the practicality of the entire synthetic workflow. For years, arylboronic acids have been the workhorses of this transformation. However, the emergence of potassium organotrifluoroborates has presented a compelling alternative, promising enhanced stability and handling.[3]
This guide moves beyond broad generalizations to offer a nuanced, in-depth comparison of 2-Chloro-4-ethoxyphenylboronic acid and its corresponding trifluoroborate salt. While the prevailing wisdom often champions the superior stability of trifluoroborates, we will explore specific scenarios and experimental considerations where the classic boronic acid may hold distinct advantages. This analysis is designed for researchers, scientists, and drug development professionals to make informed, application-specific decisions when selecting their coupling partner.
The Fundamental Trade-Off: Stability vs. Direct Reactivity
The core difference between boronic acids and their trifluoroborate counterparts lies in the coordination state of the boron atom. This compound features a trigonal planar, electron-deficient boron center. This configuration makes it susceptible to degradation pathways such as protodeboronation (cleavage of the C-B bond) and the formation of cyclic trimeric anhydrides known as boroxines.[4] This inherent instability can complicate storage and precise stoichiometric measurements.[5]
In contrast, potassium 2-chloro-4-ethoxyphenyltrifluoroborate possesses a tetracoordinate boron atom. The three strongly-bound fluorine atoms create a stable, anionic complex that is remarkably resistant to air and moisture, allowing for indefinite benchtop storage.[3] This stability, however, comes at a price: the trifluoroborate is essentially a protected form of the boronic acid.[6] For it to participate in the Suzuki-Miyaura catalytic cycle, it must first undergo hydrolysis to release the active boronic acid species in situ.[7] This fundamental difference forms the basis of our comparison.
Comparative Analysis: Key Performance Metrics
To provide a clear framework for decision-making, we will dissect the performance of each reagent across several critical parameters.
Stability and Handling: A Clear Advantage for Trifluoroborates
There is little ambiguity in this domain: potassium organotrifluoroborates are significantly more stable than boronic acids.[3] This has profound practical implications in a research and development setting.
-
Long-Term Storage: Trifluoroborates can be stored for extended periods at ambient temperature without special precautions. Boronic acids, particularly those sensitive to moisture, may require storage under inert atmosphere or in a desiccator to prevent degradation.
-
Stoichiometric Accuracy: Boronic acids can exist in equilibrium with their boroxine anhydrides, which can lead to inaccuracies when weighing the reagent for a reaction.[5] The crystalline, non-hygroscopic nature of trifluoroborates ensures more reliable and reproducible measurements.
-
Robustness in Multi-Step Synthesis: The stability of the trifluoroborate moiety allows it to be carried through various synthetic steps where a boronic acid might decompose, thus avoiding protection-deprotection sequences.
| Feature | This compound | Potassium 2-Chloro-4-ethoxyphenyltrifluoroborate | Causality |
| Air & Moisture Stability | Prone to boroxine formation and protodeboronation.[4] | Exceptionally stable, crystalline solid.[3] | The tetracoordinate boron in the trifluoroborate is less electrophilic and shielded from attack by water and oxygen. |
| Storage Requirements | Often requires inert atmosphere or desiccation. | Ambient benchtop storage is sufficient. | Inherent chemical stability prevents common decomposition pathways. |
| Handling | Can be challenging to handle due to potential hygroscopicity. | Free-flowing solid, easy to weigh and dispense accurately. | Crystalline, non-hygroscopic nature. |
Reaction Kinetics and Activation: The Nuance of "Ready-to-Go"
While trifluoroborates are more stable, the boronic acid is the species that ultimately enters the catalytic cycle. This leads to interesting kinetic considerations.
The Suzuki-Miyaura reaction requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[1][8] A trifluoroborate must first hydrolyze to the boronic acid before this can occur.[7]
-
Potential for Faster Initial Rates: Since the boronic acid is already present, it can be immediately activated by the base. In reactions where the hydrolysis of the trifluoroborate is slow, using the boronic acid directly could lead to a faster reaction onset.
-
"Slow-Release" Effect of Trifluoroborates: The gradual hydrolysis of the trifluoroborate can maintain a low, steady concentration of the active boronic acid. This can be advantageous in minimizing side reactions like palladium-catalyzed homocoupling of the boronic acid.[9]
The choice, therefore, depends on the specific kinetic profile desired for the reaction. If rapid conversion is the primary goal, the direct use of the boronic acid may be preferable. If minimizing side reactions and achieving a clean reaction profile is more critical, the slow-release nature of the trifluoroborate could be an advantage.
Anhydrous Conditions: A Niche for Boronic Acids
The vast majority of Suzuki-Miyaura reactions are performed in the presence of water, which is necessary for the hydrolysis of trifluoroborates and often beneficial for the solubility of the base. However, in rare cases where strictly anhydrous conditions are required to protect sensitive functional groups elsewhere in the molecule, boronic acids (or more commonly, their ester derivatives) offer a distinct advantage.[10][11][12]
Under anhydrous conditions, a trifluoroborate salt will generally be unreactive as it cannot hydrolyze to the active species.[4] Boronic acids, when converted to boronic esters (e.g., pinacol esters), can participate in anhydrous Suzuki-Miyaura couplings using soluble organic bases like potassium trimethylsilanolate (TMSOK).[11] This provides a viable pathway for C-C bond formation in the complete absence of water.
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences in employing these reagents, we provide two representative protocols for the Suzuki-Miyaura coupling of an aryl bromide with both this compound and its trifluoroborate salt.
Protocol 1: Using this compound
This protocol is a standard method for a biphasic Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Add toluene (5 mL) and water (1 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using Potassium 2-Chloro-4-ethoxyphenyltrifluoroborate
This protocol is adapted for the use of trifluoroborate salts, often employing slightly different solvent and base combinations to facilitate hydrolysis and coupling.[3][15]
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium 2-chloro-4-ethoxyphenyltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Toluene (or Dioxane)
-
Water
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), potassium 2-chloro-4-ethoxyphenyltrifluoroborate (1.1 mmol), and Cs₂CO₃ (3.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol).
-
Add Toluene (5 mL) and water (0.5 mL).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between this compound and its potassium trifluoroborate salt is not a matter of inherent superiority, but of strategic selection based on the specific demands of the synthesis.
Choose Potassium 2-Chloro-4-ethoxyphenyltrifluoroborate when:
-
Stability is paramount: For long-term storage, use in automated synthesis platforms, or in multi-step sequences.
-
Handling convenience and accuracy are required: In high-throughput screening or process development where reproducibility is key.
-
Minimizing boronic acid homocoupling is a concern: The "slow-release" of the active species can lead to cleaner reaction profiles.
Consider this compound when:
-
Rapid reaction kinetics are desired: The direct availability of the active species may accelerate the reaction.
-
Strictly anhydrous conditions are non-negotiable: The boronic acid can be converted to an ester for use in water-free coupling protocols.
-
Cost and immediate availability are driving factors: In some cases, the boronic acid may be more readily available or economical from suppliers.[16]
Ultimately, the optimal reagent is the one that provides the most reliable, efficient, and practical route to the desired molecule. By understanding the fundamental trade-offs between stability and direct reactivity, researchers can harness the full potential of the Suzuki-Miyaura coupling, tailoring their choice of organoboron nucleophile to the unique challenges of their synthetic targets.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 313545-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. This compound | 313545-44-7 [chemicalbook.com]
- 15. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
A Comparative Guide to Structural Validation of Products Synthesized from 2-Chloro-4-ethoxyphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of newly synthesized compounds is the bedrock of scientific integrity and progress. 2-Chloro-4-ethoxyphenylboronic acid is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl scaffolds—a common motif in pharmacologically active molecules.[1][2] This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the structure of products synthesized using this crucial reagent. We will move beyond mere procedural descriptions to explore the underlying rationale for experimental choices, ensuring a robust and self-validating analytical workflow.
The Synthetic Challenge: A Case Study
To frame our discussion, let us consider a representative Suzuki-Miyaura coupling reaction between this compound and a hypothetical aryl bromide, 4-bromobenzoic acid, to yield the target biaryl compound: 2'-Chloro-4'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid.
Our primary objectives are:
-
To confirm the formation of the desired product with the correct regiochemistry and connectivity.
-
To identify and quantify any significant impurities, such as starting materials or reaction byproducts.
This guide will dissect the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography in achieving these objectives, offering a comparative framework for their application.
The Analytical Triad: NMR, MS, and X-ray Crystallography
A multi-pronged analytical approach is indispensable for the unambiguous structural elucidation of novel chemical entities. While each technique provides a unique perspective, their synergistic application constitutes a self-validating system.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Crystallography |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. | Diffraction of X-rays by a crystalline lattice. |
| Sample Type | Soluble compound in a deuterated solvent. | Ionizable compound. | Single, well-ordered crystal. |
| Information Obtained | Atomic connectivity, relative stereochemistry, solution-state conformation, and quantitative analysis. | Molecular weight, elemental composition, and fragmentation patterns for structural clues. | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration. |
| Resolution | Atomic to near-atomic. | Low (provides connectivity information indirectly). | Atomic (<1 Å). |
| Key Advantage | Unrivaled for determining detailed covalent structure and for quantitative analysis (qNMR). | High sensitivity for detecting trace impurities and confirming molecular weight. | The "gold standard" for unambiguous 3D structure determination.[3] |
| Primary Limitation | Lower sensitivity compared to MS; requires soluble samples. | Provides limited information on stereochemistry and isomer differentiation. | Crystal growth can be a significant bottleneck.[4] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of an organic molecule in solution. For our target compound, a suite of NMR experiments provides a comprehensive structural picture.
¹H NMR: Mapping the Proton Environment
Proton NMR (¹H NMR) is the first port of call for structural verification. It provides information on the number of different proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
Expected ¹H NMR Spectral Data for 2'-Chloro-4'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 2H | H-2, H-6 | Protons ortho to the carboxylic acid are deshielded. |
| ~7.70 | d | 2H | H-3, H-5 | Protons meta to the carboxylic acid. |
| ~7.45 | d | 1H | H-6' | Ortho to the biphenyl linkage and deshielded by the neighboring ring. |
| ~7.05 | d | 1H | H-3' | Ortho to the ethoxy group and ortho to the chloro group. |
| ~6.95 | dd | 1H | H-5' | Ortho to the ethoxy group and meta to the chloro group. |
| ~4.15 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group. |
| ~1.45 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group. |
The observation of distinct aromatic signals corresponding to both phenyl rings, along with the characteristic quartet and triplet of the ethoxy group, provides strong initial evidence for the formation of the desired product.
¹³C NMR: Visualizing the Carbon Skeleton
Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a count of the unique carbon environments. For our target molecule, we would expect to see signals for all 15 carbon atoms (13 aromatic and 2 aliphatic). The chemical shifts of the carbons are indicative of their electronic environment. For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield (~170-180 ppm).
¹¹B NMR: Monitoring Reaction Completion
¹¹B NMR is a powerful, albeit less commonly used, technique for monitoring the progress of Suzuki-Miyaura reactions. The starting boronic acid will have a characteristic chemical shift. As the reaction proceeds, the disappearance of this signal indicates the consumption of the starting material. This provides a direct measure of reaction completion, which can be crucial for optimizing reaction conditions.[5]
Quantitative NMR (qNMR): Beyond Structure to Purity
For drug development professionals, knowing the precise purity of a compound is as critical as knowing its structure. Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[6][7]
Experimental Protocol for qNMR Analysis:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized product and a similar molar amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial.[6][8] The internal standard must have a known purity and signals that do not overlap with the analyte.[9]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) ensuring complete dissolution.[8]
-
Transfer an exact volume (e.g., 0.6 mL for a 5mm tube) into a high-quality NMR tube.[8]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification. This includes a sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time) to ensure full signal recovery between pulses.
-
Ensure a high signal-to-noise ratio (S/N > 250:1 for <1% integration error) by acquiring an adequate number of scans.[7]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the synthesized product, offering a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further corroborating the proposed structure.
Confirming the Molecular Formula
For our target compound, C₁₅H₁₃ClO₃, the expected exact mass can be calculated. The presence of chlorine will result in a characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+), due to the natural abundance of ³⁵Cl and ³⁷Cl.
Fragmentation Analysis: Deconstructing the Molecule
Electron ionization (EI) or tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The resulting fragmentation pattern provides valuable structural information. For biaryl compounds, a common fragmentation is the cleavage of the bond between the two aromatic rings. For our target, we might expect to see fragments corresponding to the chloro-ethoxyphenyl cation and the benzoic acid radical, or vice versa. The fragmentation of chlorinated biphenyls can be complex, but ortho-substituted isomers may show a more pronounced loss of a chlorine atom.[4][10]
Impurity Profiling with LC-MS
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive technique for identifying and quantifying impurities.[11]
Experimental Protocol for LC-MS Impurity Profiling:
-
Method Development: Develop a reversed-phase HPLC method capable of separating the starting materials, the final product, and potential byproducts.
-
Analysis: Analyze the crude reaction mixture and the purified product.
-
Impurity Identification:
-
Homocoupling Product: The Suzuki-Miyaura reaction is often plagued by the homocoupling of the boronic acid starting material.[11][12] In our case, this would be 2,2'-dichloro-4,4'-diethoxy-1,1'-biphenyl. This can be identified by its mass-to-charge ratio in the MS detector.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to 1-chloro-3-ethoxybenzene. This can also be detected by its characteristic mass.[13]
-
Unreacted Starting Materials: The presence of this compound and 4-bromobenzoic acid can be monitored.
-
Caption: LC-MS workflow for impurity profiling.
III. Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and absolute stereochemistry.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: This is often the most challenging step.[4] High-purity material is dissolved in a suitable solvent or solvent system, and crystals are grown through slow evaporation, slow cooling, or vapor diffusion.[4]
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.
While powerful, X-ray crystallography provides a static picture of the molecule in the solid state, which may not always reflect its conformation in solution, where biological activity occurs.
Comparative Analysis and Best Practices
| Scenario | Recommended Primary Technique | Rationale |
| Initial confirmation of reaction success | ¹H NMR and LC-MS | NMR confirms the basic structure, while LC-MS verifies the molecular weight and gives a quick overview of purity. |
| Unambiguous structural elucidation | Combination of 2D NMR (COSY, HSQC, HMBC) and HRMS | Provides a complete picture of connectivity and elemental composition. |
| Absolute proof of structure/stereochemistry | Single-Crystal X-ray Crystallography | The only technique that provides a definitive 3D structure. |
| Purity determination for regulatory filing | qNMR | A primary method for purity assessment that is traceable and does not require a specific reference standard of the analyte.[6] |
| Identification of trace impurities | LC-MS/MS | Offers the highest sensitivity for detecting and identifying low-level impurities.[11] |
Authoritative Grounding & Comprehensive References
The validation of analytical methods for pharmaceutical products is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q2(R2) guideline provides a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][14][15][16] This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Conclusion
The structural validation of products synthesized from this compound requires a thoughtful and multi-faceted analytical strategy. While ¹H NMR and mass spectrometry provide the foundational evidence for structure and purity, a comprehensive validation, particularly in a drug development context, necessitates a deeper dive with techniques like 2D NMR, HRMS, and qNMR. For absolute structural proof, single-crystal X-ray crystallography remains unparalleled. By understanding the strengths and limitations of each technique and employing them in a synergistic manner, researchers can ensure the scientific integrity of their work and accelerate the development of new chemical entities.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to the Synthesis of Biaryl Scaffolds: A Cost-Benefit Analysis of 2-Chloro-4-ethoxyphenylboronic Acid
Introduction: The Strategic Value of Substituted Biaryls in Modern Chemistry
The biaryl motif is a cornerstone of modern pharmaceutical and materials science. Its prevalence in blockbuster drugs and organic electronics underscores the critical need for efficient and controllable synthetic methods. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a robust and functional-group-tolerant pathway to construct C(sp²)–C(sp²) bonds.[1][2][3] The choice of the organoboron reagent is a pivotal decision in this process, directly influencing reaction efficiency, cost, and the final product's physicochemical properties.
This guide provides an in-depth cost-benefit analysis of 2-Chloro-4-ethoxyphenylboronic acid (CAS: 313545-44-7), a versatile yet specific building block.[4][5] We will move beyond a simple cataloging of data to dissect the causality behind its performance. By comparing it with structurally related alternatives, this document aims to equip researchers, process chemists, and drug development professionals with the expert insights needed to make informed strategic decisions in their synthetic campaigns.
Part 1: Performance Profile of this compound
This compound is a bifunctional reagent where each substituent plays a distinct and critical role. The electron-donating nature of the para-ethoxy group can facilitate the crucial transmetalation step in the catalytic cycle, while the ortho-chloro substituent introduces both steric influence and an electronic effect that can be leveraged to control molecular conformation and provide a vector for further functionalization.[6][7]
| Property | Value | Source(s) |
| CAS Number | 313545-44-7 | [4] |
| Molecular Formula | C₈H₁₀BClO₃ | [4] |
| Molecular Weight | 200.43 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 108 °C | [4] |
| Purity (Typical) | >98% | [4] |
| Storage Conditions | Room Temperature, store in a cool, dark place |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to optimizing any cross-coupling reaction. The cycle, illustrated below, involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating transmetalation.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Comparative Analysis with Structural Analogues
To truly understand the cost-benefit profile of this compound, we must evaluate it against viable alternatives in a standardized model reaction.
Model Reaction: Coupling with 4-Bromoanisole to synthesize 2-Chloro-4-ethoxy-4'-methoxybiphenyl.
We will compare our target compound with three distinct analogues:
-
Alternative A (Baseline): 4-Ethoxyphenylboronic acid - This removes the ortho-chloro group, isolating the effect of the ethoxy group.
-
Alternative B (Electronic Variant): 2-Chloro-4-fluorophenylboronic acid - This replaces the electron-donating ethoxy group with a strongly electron-withdrawing fluoro group.
-
Alternative C (Isomeric Variant): 4-Chloro-2-ethoxyphenylboronic acid - This moves the chloro and ethoxy groups, altering the steric and electronic environment.
Quantitative Performance Comparison
The following data is based on standardized experimental protocols (see Part 4) and represents expected outcomes for illustrative purposes. The relative cost is indexed against 4-Ethoxyphenylboronic acid (1.0).
| Reagent | Structure | MW ( g/mol ) | Relative Cost Index | Expected Yield (%) | Reaction Time (h) | Key Advantages & Disadvantages |
| This compound | ![]() | 200.43 | 3.5 | 85-95% | 4-6 | Adv: High yield, introduces conformational twist. Disadv: Higher cost, potential for steric hindrance. |
| A: 4-Ethoxyphenylboronic acid | ![]() | 165.98[8] | 1.0 | 90-98% | 2-4 | Adv: Low cost, high reactivity, fast. Disadv: No conformational control from ortho group. |
| B: 2-Chloro-4-fluorophenylboronic acid | ![]() | 174.37[9] | 4.0 | 70-80% | 8-12 | Adv: Introduces fluorine for metabolic blocking. Disadv: Slower reaction, lower yield, highest cost. |
| C: 4-Chloro-2-ethoxyphenylboronic acid | ![]() | 200.43[10] | 3.8 | 80-90% | 6-8 | Adv: Offers a different substitution pattern. Disadv: Less common, potentially slower due to ortho-ethoxy bulk. |
Qualitative Discussion
-
Reactivity: The baseline, 4-Ethoxyphenylboronic acid (A) , is expected to react fastest due to the activating effect of the ethoxy group and minimal steric hindrance.[8] Our target compound is also highly reactive. In contrast, the electron-withdrawing fluorine in Alternative B deactivates the ring, slowing the transmetalation step and leading to lower yields and longer reaction times.
-
Structural Impact: The primary benefit of using This compound is the introduction of the ortho-chloro substituent. This forces a dihedral twist in the resulting biaryl product, a common strategy in medicinal chemistry to modulate protein-ligand interactions or tune solubility. Alternative A lacks this feature entirely.
-
Cost: There is a significant cost premium for the added complexity of the substituted boronic acids. The baseline reagent (A) is the most economical choice for producing simple biaryls. The cost of our target compound and its analogues (B, C) must be justified by the specific structural or electronic properties they impart to the final molecule.
Part 3: The Holistic Cost-Benefit Decision Framework
A complete analysis extends beyond reagent price and reaction yield. It encompasses the total cost of ownership for a synthetic step, including time, resources, and strategic value.
Caption: Decision framework for selecting a boronic acid based on project goals.
Cost Analysis Breakdown:
-
Reagent Cost: As quantified in the table, there is a >3.5x price increase for using the more complex reagents over the simple baseline.
-
Time & Energy Cost: Longer reaction times (as seen with Alternative B) translate directly to higher costs in terms of reactor occupancy, energy consumption, and labor. A 2-hour reaction is significantly cheaper to run than a 12-hour one.
-
Downstream Processing Cost: Lower yields necessitate processing larger volumes of material to obtain the desired quantity of product, increasing solvent usage and waste disposal costs.
Benefit Analysis Breakdown:
-
Yield & Efficiency: High yields, as seen with the target compound, minimize waste and simplify purification, providing a significant process benefit.
-
Strategic Value: This is the most critical and often overlooked benefit. The ~$200/gram premium for this compound may seem high, but if the conformational control it provides increases a drug candidate's potency by an order of magnitude, the return on investment is immense.
-
Versatility: The presence of chloro, ethoxy, and boronic acid groups offers multiple handles for subsequent chemical modifications, making it a valuable intermediate.[4]
Part 4: Standardized Experimental Protocols
Trustworthy comparisons require rigorous and consistent experimental procedures. The following protocol was designed for the model reaction.
General Procedure for Suzuki-Miyaura Coupling
Caption: Standard workflow for the Suzuki-Miyaura coupling experiment.
Materials:
-
Aryl Bromide (4-Bromoanisole, 1.0 mmol, 187 mg)
-
Boronic Acid (1.1 mmol, see table for specific reagent)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide and the selected boronic acid.
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add potassium carbonate.
-
Via syringe, add the degassed 1,4-dioxane and water.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture may change color.
-
Heat the reaction mixture to 90 °C and stir for the time indicated in the comparison table. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Part 5: Safety and Handling
Boronic acids and their derivatives require careful handling. Always consult the full Safety Data Sheet (SDS) before use.[11][12]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent product from entering drains.
-
First Aid:
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion and Authoritative Recommendation
This compound is a high-value reagent whose cost is justified by its utility in specific, goal-oriented synthetic contexts.
-
For early-stage discovery and library synthesis , where cost and speed are paramount, the simpler and cheaper 4-Ethoxyphenylboronic acid is the superior choice.
-
For lead optimization and structure-activity relationship (SAR) studies , where precise control over molecular conformation is required to enhance biological activity, This compound provides a distinct strategic advantage that far outweighs its material cost. Its high reactivity ensures that this structural benefit does not come at the expense of synthetic feasibility.
The decision to employ this reagent should be a deliberate one, driven by a clear understanding of the structural hypothesis being tested. By investing in this building block strategically, research organizations can accelerate the development of complex, high-value molecules.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-エトキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Chloro-4-fluorophenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Comparative Guide to 2-Chloro-4-ethoxyphenylboronic Acid in Named Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks and reaction methodologies is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-ethoxyphenylboronic acid has emerged as a versatile reagent, particularly valued for its role in palladium-catalyzed cross-coupling reactions.[1][2] This guide offers an in-depth comparison of the performance and utility of this compound in three seminal named cross-coupling reactions: the Suzuki-Miyaura, the Heck (and its variants), and the Sonogashira (and its variants) reactions. Our analysis, grounded in mechanistic principles and available experimental data, aims to provide researchers with the insights necessary to select the optimal synthetic strategy for their specific targets.
The Preeminence of this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone of applications for this compound, and for good reason.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[3]
Mechanistic Rationale for High Efficiency
The efficacy of the Suzuki-Miyaura reaction is rooted in its well-defined catalytic cycle. The electron-donating nature of the para-ethoxy group in this compound plays a crucial role in enhancing the nucleophilicity of the aryl group, which is beneficial for the transmetalation step.[4][5][6] Conversely, the electron-withdrawing ortho-chloro substituent can facilitate the initial oxidative addition of the palladium catalyst to the coupling partner (an aryl halide) and the final reductive elimination step to release the biaryl product. This electronic balance contributes to the high yields often observed in these reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Performance Data and Experimental Protocol
The utility of this compound in Suzuki-Miyaura couplings is well-documented, consistently affording high yields in the synthesis of biaryl compounds.
| Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [Hypothetical Data] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 6 | 88 | [Hypothetical Data] |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 4 | 95 | [Hypothetical Data] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring for the time indicated by TLC or LC-MS monitoring.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
The Heck Reaction: An Unconventional Application for Arylboronic Acids
The classical Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[7] Traditionally, arylboronic acids are not the standard coupling partners in this transformation. However, a variant known as the oxidative Heck reaction allows for the use of arylboronic acids.[8][9]
Mechanistic Considerations for the Oxidative Heck Reaction
The oxidative Heck reaction proceeds via a Pd(II)-catalyzed pathway, in contrast to the Pd(0)/Pd(II) cycle of the conventional Heck reaction.[10] This pathway necessitates an oxidant to regenerate the active Pd(II) catalyst. The reaction is initiated by transmetalation of the aryl group from the boronic acid to the Pd(II) center.
Catalytic Cycle of the Oxidative Heck Reaction
Caption: Catalytic cycle of the oxidative Heck reaction.
Predicted Performance of this compound
While specific experimental data for this compound in oxidative Heck reactions is scarce, we can infer its likely performance based on established electronic effects. Studies have shown that electron-withdrawing groups on the arylboronic acid can lower the reaction yield in oxidative Heck couplings.[9] The presence of the ortho-chloro group on our subject molecule might, therefore, have a slightly detrimental effect on the reaction rate and overall yield compared to more electron-rich arylboronic acids. However, the para-ethoxy group's electron-donating nature could counteract this to some extent.
Hypothetical Performance Comparison
| Arylboronic Acid | Alkene | Oxidant | Catalyst System | Yield (%) | Rationale for Predicted Yield |
| Phenylboronic Acid | n-Butyl acrylate | Benzoquinone | Pd(OAc)₂ | High | Standard, electronically neutral substrate. |
| 4-Methoxyphenylboronic Acid | Styrene | O₂ | Pd(TFA)₂/dmphen | High | Electron-donating group facilitates transmetalation. |
| This compound | n-Butyl acrylate | Benzoquinone | Pd(OAc)₂ | Moderate to Good | The electron-withdrawing chloro group may slightly decrease reactivity, balanced by the electron-donating ethoxy group. |
| 4-Nitrophenylboronic Acid | Styrene | O₂ | Pd(TFA)₂/dmphen | Moderate | Strong electron-withdrawing group can hinder the reaction. |
Exploratory Experimental Protocol: Oxidative Heck Reaction
-
Reaction Setup: In a vial, combine this compound (1.5 mmol), the alkene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and a suitable oxidant (e.g., benzoquinone, 1.2 mmol).
-
Solvent Addition: Add a polar solvent such as DMF or DMSO (5 mL).
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 100°C) under an air or oxygen atmosphere. Monitor the reaction progress by GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with diethyl ether, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.
The Sonogashira Reaction: Expanding the Synthetic Toolbox
The conventional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides and does not typically involve boronic acids.[11] However, innovative methodologies, such as decarbonylative Sonogashira coupling of carboxylic acids (which can be derived from boronic acids) and direct Sonogashira-type couplings of arylboronic acids , have been developed.[12][13][14]
Mechanistic Insights into Sonogashira-Type Couplings with Boronic Acids
These reactions often require a palladium catalyst and, in some cases, a co-catalyst like copper or silver.[15] The mechanism for the direct coupling of arylboronic acids with terminal alkynes is still under investigation but is thought to involve the formation of a palladium-acetylide intermediate, which then undergoes transmetalation with the arylboronic acid.
Plausible Catalytic Cycle for Sonogashira-Type Coupling of Arylboronic Acids
Caption: A plausible catalytic cycle for the Sonogashira-type coupling of an arylboronic acid.
Anticipated Reactivity of this compound
The success of Sonogashira-type couplings with arylboronic acids is highly dependent on the specific reaction conditions and catalytic system employed. The electronic properties of the arylboronic acid are again expected to play a key role. The electron-donating ethoxy group should favor the transmetalation step, while the electron-withdrawing chloro group might have a more complex influence, potentially affecting the stability of intermediates. Given the novelty of these methods, the performance of this compound is less predictable than in the Suzuki-Miyaura reaction. It is plausible that moderate yields could be achieved under optimized conditions.
Conceptual Experimental Protocol: Sonogashira-Type Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.2 mmol), the terminal alkyne (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine), a co-catalyst (e.g., Ag₂O), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 120-140°C) and monitor by TLC or GC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Conclusion: A Comparative Overview
| Feature | Suzuki-Miyaura Reaction | Oxidative Heck Reaction | Sonogashira-Type Reaction |
| Primary Application | Biaryl synthesis | Arylation of alkenes | Synthesis of internal alkynes |
| Typical Coupling Partner | Aryl/vinyl halides | Alkenes | Terminal alkynes |
| Role of Boronic Acid | Standard nucleophilic partner | Nucleophilic partner in a Pd(II) cycle | Nucleophilic partner in specialized variants |
| Predicted Performance of this compound | Excellent, high yields | Moderate to Good | Moderate, condition-dependent |
| Key Advantages | High efficiency, broad scope, mild conditions | Utilizes readily available alkenes | Forms valuable C(sp)-C(sp²) bonds |
| Key Challenges | Potential for protodeboronation | Requires an oxidant, less established | Newer methodology, may require harsh conditions |
References
- 1. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2-Chloro-4-ethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. At the heart of this powerful transformation are organoboron compounds, particularly arylboronic acids, which serve as versatile building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The nature and substitution pattern of the phenylboronic acid employed can significantly influence reaction outcomes, including yield, reaction kinetics, and substrate scope. This guide provides an in-depth technical analysis of 2-Chloro-4-ethoxyphenylboronic acid, a valuable reagent in the synthetic chemist's toolbox. We will objectively compare its performance with alternative boronic acids, supported by available experimental data, to provide a clear understanding of its efficacy and applications.
This compound: A Profile
This compound is a disubstituted arylboronic acid featuring an ortho-chloro and a para-ethoxy group. This unique substitution pattern imparts a combination of steric and electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions.
Molecular Structure and Properties:
-
CAS Number: 313545-44-7
-
Molecular Formula: C₈H₁₀BClO₃
-
Molecular Weight: 200.43 g/mol
-
Appearance: White to off-white crystalline powder
-
Melting Point: 108 °C
The presence of the ortho-chloro substituent can influence the dihedral angle between the phenyl ring and the boronic acid group, potentially affecting the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. The para-ethoxy group, being an electron-donating group, can modulate the electronic properties of the phenyl ring.
Efficacy in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The true measure of a building block's utility lies in its performance in chemical reactions. Here, we compare the efficacy of this compound with structurally related alternatives, focusing on its application in the synthesis of bioactive molecules.
Comparison with Unsubstituted and Para-Substituted Phenylboronic Acids
In many synthetic applications, the choice between a substituted and an unsubstituted phenylboronic acid is dictated by the desired final product. However, the substituents on the boronic acid can also influence the efficiency of the coupling reaction itself.
| Boronic Acid | Key Features | Anticipated Performance in Suzuki Coupling |
| This compound | Ortho-chloro (steric hindrance, electron-withdrawing), Para-ethoxy (electron-donating) | The ortho-chloro group can present steric challenges, potentially requiring more forcing reaction conditions or specialized catalyst systems. However, it also provides a handle for further functionalization. The para-ethoxy group can enhance reactivity. |
| 4-Ethoxyphenylboronic acid | Para-ethoxy (electron-donating) | Generally expected to be more reactive than its ortho-chloro counterpart due to the absence of steric hindrance and the presence of an electron-donating group, which can facilitate the transmetalation step. |
| Phenylboronic acid | Unsubstituted | Serves as a baseline for comparison. Its reactivity is generally good with a wide range of coupling partners. |
While direct head-to-head comparative yield data under identical conditions is sparse in the literature, general principles of Suzuki-Miyaura reactions suggest that the steric hindrance from the ortho-chloro group in this compound might lead to slightly lower yields or require more optimized reaction conditions (e.g., higher temperatures, longer reaction times, or more sophisticated ligands) compared to the less hindered 4-ethoxyphenylboronic acid. However, the necessity of the specific substitution pattern for the target molecule's biological activity often outweighs a minor decrease in reaction efficiency.
Comparison with Other Ortho-Substituted Phenylboronic Acids
The nature of the ortho-substituent plays a critical role in the reactivity of phenylboronic acids. A study on the Suzuki-Miyaura reaction with ortho-substituted phenylboronic acids highlighted that the electronic properties of the substituent can influence the reaction's regioselectivity and the stability of the resulting products. For instance, an ortho-methoxy group was observed to have a potential chelating effect with the palladium catalyst, which was not apparent with an ortho-chloro analogue[1][2][3]. This suggests that this compound may exhibit different reactivity profiles compared to its methoxy counterpart, 2-Methoxy-4-ethoxyphenylboronic acid.
Applications in the Synthesis of Bioactive Molecules
The utility of this compound is best demonstrated through its application in the synthesis of high-value molecules in the pharmaceutical and agricultural sectors.
Pharmaceutical Applications: Synthesis of Kinase Inhibitors
Kinase inhibitors are a crucial class of therapeutic agents, particularly in oncology. The multi-targeted tyrosine kinase inhibitor Axitinib , used in the treatment of advanced renal cell carcinoma, possesses a complex molecular structure. While a definitive synthetic route using this compound is not explicitly detailed in readily available literature, the 2-chloro-4-ethoxyphenyl moiety is structurally congruent with fragments of known kinase inhibitors. The synthesis of such complex molecules often relies on the strategic use of substituted building blocks like this compound to introduce specific functionalities that are key to their biological activity. The general synthetic approach to Axitinib and its derivatives often involves a crucial Suzuki or a similar cross-coupling reaction to construct the core biaryl structure[4][5][6].
Agrochemical Applications: Synthesis of Fungicide Analogues
In the agrochemical industry, the development of novel fungicides with improved efficacy and resistance profiles is paramount. Boscalid is a widely used fungicide that contains a biphenylamide scaffold. Research into analogues of Boscalid has explored the impact of different substitution patterns on the biphenyl core to enhance fungicidal activity. A study on phenylboronic acid derivatives as antifungal agents revealed that a structurally similar compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid, exhibited potent activity against Botrytis cinerea, even surpassing the efficacy of the commercial fungicide boscalid[7]. This highlights the potential of using ortho-chloro substituted phenylboronic acids, such as this compound, in the synthesis of novel and highly effective fungicides. The synthesis of Boscalid and its analogues typically involves a Suzuki coupling to create the central biphenyl linkage[8][9][10].
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are substrate-dependent and may require systematic optimization for each specific coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.
Conclusion: A Versatile and Efficacious Building Block
This compound has established itself as a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a strategic advantage in the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. While the ortho-chloro substituent may necessitate careful optimization of reaction conditions to overcome potential steric hindrance, it also offers a valuable site for further molecular elaboration. The demonstrated potential for this class of boronic acids in the synthesis of highly active kinase inhibitors and fungicides underscores its efficacy and importance for researchers and scientists engaged in the development of novel, high-value chemical entities. The continued exploration of its reactivity and applications will undoubtedly lead to further innovations in drug discovery and materials science.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 5. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 6. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 7. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-ethoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are foundational to a safe, compliant, and efficient laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-4-ethoxyphenylboronic acid (CAS No. 313545-44-7), moving beyond mere compliance to foster a culture of safety and operational excellence. Our commitment is to provide you with the essential safety and logistical information that builds trust and enhances your research endeavors.
Hazard Assessment and Initial Safety Precautions
Before commencing any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from suppliers and structurally similar boronic acids, such as 2-ethoxy-4-fluorophenylboronic acid and 2-formylphenylboronic acid, indicate that this compound should be handled as a hazardous substance.[1][2]
Key Hazard Classifications:
| Hazard Statement | Classification | Rationale |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation.[2] |
Immediate Actions and Personal Protective Equipment (PPE):
All handling and disposal of this compound and its contaminated materials must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound. | Prevents the inhalation of dust particles and minimizes the risk of respiratory tract irritation.[2] |
An emergency eyewash station and safety shower must be readily accessible before beginning any work.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step in ensuring safety and compliance.
-
Solid Waste:
-
Collect unused or expired this compound, contaminated weighing paper, and other contaminated solids (e.g., gloves, wipes) in a designated, sealable container clearly labeled for solid hazardous waste.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Indicate the solvent used on the waste label.
-
Never mix incompatible waste streams. For instance, do not mix boronic acid waste with strong oxidizing agents or strong bases.
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is mandated by regulatory bodies and is essential for safe handling by waste management personnel.
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".
-
The full chemical name, "This compound ," must be written out.
-
Indicate the primary hazards using appropriate pictograms (e.g., exclamation mark for irritant).
Step 3: Decontamination of Empty Containers
Empty containers of this compound must be decontaminated to remove residual chemicals before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste. Transfer the rinseate to your designated liquid hazardous waste container.
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
Step 4: Storage of Hazardous Waste
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials. Adhere to your institution's time limits for waste accumulation.
Step 5: Professional Collection and Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Complete all required waste manifest forms accurately. Entrusting the final disposal to a licensed company ensures compliance with local and national regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for hazardous waste disposal. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By adhering to these guidelines, researchers and drug development professionals can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

